molecular formula C12H26ClNO2 B1436156 4-(Dibutylamino)butanoic acid hydrochloride CAS No. 1830344-45-0

4-(Dibutylamino)butanoic acid hydrochloride

Cat. No.: B1436156
CAS No.: 1830344-45-0
M. Wt: 251.79 g/mol
InChI Key: SLRDPIGTFZQIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dibutylamino)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C12H26ClNO2 and its molecular weight is 251.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Dibutylamino)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dibutylamino)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(dibutylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2.ClH/c1-3-5-9-13(10-6-4-2)11-7-8-12(14)15;/h3-11H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRDPIGTFZQIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dibutylamino)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analogs: A Starting Point for Characterization

In drug discovery and development, when faced with a new chemical entity, a common and valid starting point is the examination of its closest structural analogs. The underlying principle is that incremental structural changes, such as the elongation of N-alkyl chains from methyl to butyl, will lead to predictable, albeit unquantified, shifts in physicochemical properties.

The analogs for which data is available are:

  • 4-(Dimethylamino)butanoic acid hydrochloride: Features two methyl groups on the amine.

  • 4-(Methylamino)butanoic acid hydrochloride: Features one methyl group on the amine.

The target compound, 4-(Dibutylamino)butanoic acid hydrochloride, possesses two butyl groups, which are significantly larger and more lipophilic. This increased lipophilicity, bestowed by the butyl chains, is expected to be a primary driver of differences in properties such as solubility and partition coefficient when compared to its methyl-substituted counterparts.

Comparative Physicochemical Properties

The following table summarizes the known properties of the methyl analogs and provides a qualitative prediction for 4-(Dibutylamino)butanoic acid hydrochloride.

Property4-(Dimethylamino)butanoic acid hydrochloride4-(Methylamino)butanoic acid hydrochloride4-(Dibutylamino)butanoic acid hydrochloride (Predicted)
Molecular Formula C₆H₁₄ClNO₂[1]C₅H₁₂ClNO₂[2][3]C₁₂H₂₆ClNO₂
Molecular Weight 167.63 g/mol [4]153.61 g/mol [2][3][5]251.80 g/mol
Appearance White to pale cream powder/solid[1]White to Off-White Solid[3][6]Expected to be a solid at room temperature
Melting Point 148-155 °C[1][7][8]124-126 °C[3][5][6]Likely different from analogs, requires experimental determination
Solubility Soluble in water (as a hydrochloride salt)[9][10][11]Sparingly soluble in DMSO and slightly in Methanol[3][6]Expected to have lower aqueous solubility than methyl analogs due to increased lipophilicity.
pKa Requires experimental determinationRequires experimental determinationExpected to have two pKa values: one for the carboxylic acid (likely acidic) and one for the tertiary amine (likely basic).
LogP/LogD Requires experimental determinationXLogP3 (for free base): -2.6[12]Expected to have a significantly higher LogP/LogD than methyl analogs, indicating greater lipophilicity.

Experimental Protocols for Physicochemical Characterization

The following sections detail the methodologies to empirically determine the key physicochemical properties of 4-(Dibutylamino)butanoic acid hydrochloride.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and formulation. As a hydrochloride salt, 4-(Dibutylamino)butanoic acid is expected to exhibit pH-dependent aqueous solubility.

It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound in solution when it first precipitates out from a supersaturated solution, often used in high-throughput screening. Thermodynamic solubility, on the other hand, is the concentration of the compound in a saturated solution at equilibrium and is the more definitive value.

This protocol determines the aqueous solubility of the compound across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess amount of 4-(Dibutylamino)butanoic acid hydrochloride to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding pH of each buffer to generate the pH-solubility profile.

Diagram of the pH-Solubility Profile Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare pH Buffers (pH 2-10) add_compound Add Excess Compound to Buffers prep_buffers->add_compound Step 1-2 equilibrate Equilibrate (24-48h at constant T) add_compound->equilibrate Step 3 separate Separate Solid (Centrifuge/Filter) equilibrate->separate Step 4 quantify Quantify Supernatant (HPLC-UV) separate->quantify Step 5 plot Plot Solubility vs. pH quantify->plot Step 6

Caption: Workflow for determining the pH-solubility profile.

pKa Determination

The pKa values represent the pH at which the carboxylic acid and the tertiary amine groups are 50% ionized. These values are fundamental to understanding the compound's charge state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding.

Potentiometric titration is a highly accurate and common method for pKa determination.[13][14][15][16]

  • Sample Preparation: Accurately weigh and dissolve a known amount of 4-(Dibutylamino)butanoic acid hydrochloride in deionized water or a solution of known ionic strength (e.g., 0.15 M KCl).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and use a magnetic stirrer for continuous mixing.

  • Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the tertiary amine.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve).[13][14] For a compound with a carboxylic acid and an amine, two inflection points will be observed.

Diagram of the Potentiometric Titration Workflow:

G cluster_setup Setup cluster_titration Titration cluster_result Result prep_sample Dissolve Known Amount of Compound add_titrant Add Standard Titrant (NaOH or HCl) prep_sample->add_titrant Step 1-3 calibrate_ph Calibrate pH Meter calibrate_ph->add_titrant record_ph Record pH After Each Addition add_titrant->record_ph Step 3-4 plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve Step 5 determine_pka Identify pKa at Midpoints of Buffer Regions plot_curve->determine_pka Step 5

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity: LogP and LogD Determination

Lipophilicity is a key determinant of a drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

  • LogP (Partition Coefficient): Measures the lipophilicity of the neutral (unionized) form of the compound. It is the ratio of the concentration of the compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[17][18][19]

  • LogD (Distribution Coefficient): Measures the lipophilicity of a compound at a specific pH, taking into account all ionic species. For ionizable compounds like the one , LogD is a more physiologically relevant parameter.[17][20][21]

The shake-flask method is the traditional and most reliable method for determining LogP/LogD.

  • Phase Preparation: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-saturation is critical for accuracy.

  • Sample Addition: Dissolve a known amount of 4-(Dibutylamino)butanoic acid hydrochloride in the buffered aqueous phase.

  • Partitioning: Add an equal volume of the saturated n-octanol to the aqueous solution in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Let the layers separate completely.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and the n-octanol layers using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Diagram of the Shake-Flask LogD Determination Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate_phases Saturate n-Octanol and pH 7.4 Buffer dissolve_compound Dissolve Compound in Aqueous Phase saturate_phases->dissolve_compound Step 1-2 mix_phases Mix Aqueous and Octanol Phases dissolve_compound->mix_phases Step 3 equilibrate Shake to Equilibrate mix_phases->equilibrate Step 4 separate_layers Separate the Two Layers equilibrate->separate_layers quantify_conc Quantify Concentration in Each Phase (HPLC) separate_layers->quantify_conc Step 5 calculate_logd Calculate LogD quantify_conc->calculate_logd Step 6

Caption: Workflow for LogD determination using the shake-flask method.

Conclusion

While direct data on 4-(Dibutylamino)butanoic acid hydrochloride is scarce, a robust framework for its characterization can be established. By leveraging data from structural analogs, researchers can form initial hypotheses about its behavior. However, these estimations must be substantiated by rigorous experimental work. The protocols outlined in this guide provide a comprehensive roadmap for determining the critical physicochemical properties—solubility, pKa, and lipophilicity—that will ultimately govern the compound's utility in research and drug development.

References

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Titration Curves of Aminoacids (Theory). Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

  • ChemAxon. (n.d.). logP and logD calculation. Retrieved from [Link]

  • Scribd. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

  • Online Biology 4 All. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]

  • ResearchGate. (2017, May 15). What is logP and log D ? what are they used? what is the effect of PH on log D. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylamino)butyric acid hydrochloride. Retrieved from [Link]

  • ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)butyric acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylamino)butyric acid. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • J-STAGE. (n.d.). Solubilities Studies of Basic Amino Acids. Retrieved from [Link]

  • Vaia. (n.d.). Many drugs are sold as their hydrochloride salts. Retrieved from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

Sources

Unraveling the Enigma: A Mechanistic Exploration of 4-(Dibutylamino)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course into Unexplored Territory

In the landscape of neuropharmacology, the exploration of novel chemical entities that modulate neuronal function is a perpetual frontier. 4-(Dibutylamino)butanoic acid hydrochloride presents itself as one such enigmatic molecule. As a derivative of 4-aminobutanoic acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, its structural architecture hints at a potential to interface with the complex machinery of GABAergic signaling. However, the addition of two butyl groups to the amine introduces a significant lipophilic character, suggesting that its pharmacological profile may diverge from classical GABA analogues.

This technical guide is crafted not as a definitive statement on a well-trodden path, but as a pioneering map for the scientific explorer. In the absence of direct, empirical data on 4-(Dibutylamino)butanoic acid hydrochloride, we will embark on a journey of logical deduction and scientific inference. By dissecting the known mechanisms of its structural relatives—the GABA analogues and other butanoic acid derivatives—we will construct a robust, hypothesis-driven framework to understand its potential modes of action. This document is designed to be a living guide, providing not only a theoretical foundation but also the practical experimental avenues to test these hypotheses, thereby empowering researchers to illuminate the true mechanistic nature of this intriguing compound.

Section 1: Deconstructing the Molecular Architecture: A Tale of Two Moieties

The structure of 4-(Dibutylamino)butanoic acid hydrochloride is a composite of two key functional components: the 4-aminobutanoic acid backbone and the N,N-dibutyl substitution.

  • The GABAergic Core: The 4-aminobutanoic acid scaffold is the molecular foundation of GABA. This suggests a potential for interaction with various components of the GABAergic system, which is the primary mediator of inhibitory neurotransmission in the brain. A deficiency in GABAergic signaling is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1][2]

  • The Lipophilic N,N-Dibutyl Shield: The two butyl groups attached to the nitrogen atom drastically alter the physicochemical properties of the parent molecule. This N-disubstitution prevents the formation of a primary amine, which may influence its interaction with GABA receptors and transporters that typically recognize the primary amine of GABA. Furthermore, the increased lipophilicity could enhance its ability to cross the blood-brain barrier, a significant hurdle for many potential neurotherapeutics.[1]

This unique structural combination places 4-(Dibutylamino)butanoic acid hydrochloride at a fascinating crossroads of potential pharmacological activities.

Section 2: The GABA Analogue Hypothesis: Modulating the Brain's Primary Brake

Given its structural similarity to GABA, the most direct hypothesis is that 4-(Dibutylamino)butanoic acid hydrochloride functions as a GABA analogue. However, the term "GABA analogue" encompasses a diverse range of mechanisms.[3]

Direct GABA Receptor Agonism/Antagonism

The most straightforward mechanism for a GABA analogue is direct interaction with GABA receptors. There are three main classes of GABA receptors:

  • GABAA Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect.

  • GABAB Receptors: These are G-protein coupled receptors that, upon activation, lead to downstream signaling cascades that can open potassium channels or inhibit calcium channels, resulting in a more prolonged inhibitory effect.

  • GABAC Receptors: These are also ligand-gated ion channels, primarily found in the retina.[4]

The bulky N,N-dibutyl groups may sterically hinder the binding of 4-(Dibutylamino)butanoic acid hydrochloride to the orthosteric binding site of these receptors, which is tailored for the smaller GABA molecule. However, it could potentially act as an allosteric modulator, binding to a different site on the receptor to enhance or inhibit the effect of GABA.

GABA_Receptor_Hypothesis cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA_Released GABA GABA_Vesicle->GABA_Released Release GABA_A GABA-A Receptor (Ion Channel) Cl_Influx Hyperpolarization (Inhibition) GABA_A->Cl_Influx Cl- Influx GABA_B GABA-B Receptor (GPCR) K_Efflux_Ca_Block Hyperpolarization (Inhibition) GABA_B->K_Efflux_Ca_Block K+ Efflux / Ca2+ Block GABA_Released->GABA_A Binds GABA_Released->GABA_B Binds Compound 4-(Dibutylamino)butanoic acid hydrochloride Compound->GABA_A Modulates? Compound->GABA_B Modulates?

Caption: Hypothesized interaction with postsynaptic GABA receptors.

Modulation of GABAergic Neurotransmission

Instead of directly acting on receptors, 4-(Dibutylamino)butanoic acid hydrochloride could influence the concentration of GABA in the synaptic cleft through several mechanisms:

  • Inhibition of GABA Transporters (GATs): GABA transporters are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thus terminating its action. Inhibition of these transporters would lead to an increased concentration and prolonged presence of GABA in the synapse, enhancing inhibitory neurotransmission. Several N-substituted GABA derivatives have been investigated as GAT inhibitors.[5][6]

  • Inhibition of GABA Transaminase (GABA-T): This enzyme is responsible for the metabolic breakdown of GABA. Inhibition of GABA-T would lead to an increase in intracellular GABA levels, which could then be released into the synapse. Some substituted 4-aminobutanoic acids have been studied as substrates for GABA-T.[7][8]

GABA_Modulation_Hypothesis cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Synthesis GABA Synthesis GABA_Synapse GABA GABA_Synthesis->GABA_Synapse Release GABA_T GABA Transaminase (Metabolism) Inhibition_Note Increased Synaptic GABA GAT GABA Transporter (Reuptake) GABA_Synapse->GAT Uptake GAT->GABA_T Transport Compound 4-(Dibutylamino)butanoic acid hydrochloride Compound->GABA_T Inhibits? Compound->GAT Inhibits?

Caption: Hypothesized modulation of GABA metabolism and reuptake.

The Gabapentinoid Connection: Targeting Voltage-Gated Calcium Channels

A significant class of GABA analogues, including gabapentin and pregabalin, do not interact directly with the GABAergic system. Instead, their primary mechanism of action is the binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[9][10][11] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P.[11] This mechanism is particularly relevant for the treatment of neuropathic pain and certain types of seizures.[9][12]

Given that 4-(Dibutylamino)butanoic acid hydrochloride is a GABA analogue, it is plausible that it could also target the α2δ-1 subunit of VGCCs. The lipophilic nature of the dibutyl groups might even enhance its affinity for this target compared to less substituted analogues.

Section 3: The Butanoic Acid Derivative Hypothesis: Beyond Neurotransmission

The butanoic acid moiety of the molecule also opens up another avenue of potential mechanistic action: the inhibition of histone deacetylases (HDACs).

Histone Deacetylase (HDAC) Inhibition

Butyric acid and its derivatives are known to be inhibitors of HDACs.[13] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butanoic acid derivatives can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression.[14][15][16] This mechanism is primarily associated with anticancer effects, but HDAC inhibitors are also being explored for their potential in treating neurodegenerative and inflammatory diseases.

The presence of the butanoic acid core in 4-(Dibutylamino)butanoic acid hydrochloride makes HDAC inhibition a viable, albeit less conventional for a GABA analogue, hypothesis for its mechanism of action.

Section 4: Experimental Workflows for Mechanistic Validation

To elucidate the true mechanism of action of 4-(Dibutylamino)butanoic acid hydrochloride, a systematic experimental approach is required. The following protocols outline key experiments to test the hypotheses presented.

In Vitro Target Engagement Assays

Objective: To determine if the compound directly interacts with hypothesized molecular targets.

Target Class Primary Assay Secondary/Confirmatory Assay Expected Outcome
GABA Receptors Radioligand binding assays using selective radioligands for GABAA and GABAB receptors.Electrophysiological recordings (e.g., patch-clamp) on cells expressing recombinant GABA receptors.Displacement of radioligand or modulation of GABA-evoked currents.
GABA Transporters [3H]GABA uptake assays in primary neuronal cultures or cell lines expressing specific GAT subtypes (GAT1, GAT2, GAT3, BGT1).Membrane potential-sensitive dye assays to measure transporter activity.Inhibition of GABA uptake.
GABA Transaminase Enzyme activity assay using purified GABA-T, measuring the conversion of GABA to succinic semialdehyde.High-performance liquid chromatography (HPLC) to quantify GABA and its metabolites in cell lysates.Reduction in enzyme activity.
Voltage-Gated Calcium Channels Radioligand binding assay using [3H]gabapentin to assess binding to the α2δ-1 subunit.Calcium imaging assays in neuronal cells to measure changes in intracellular calcium in response to depolarization.Displacement of [3H]gabapentin or reduction in depolarization-evoked calcium influx.
Histone Deacetylases In vitro HDAC activity assays using a fluorescently labeled substrate.Western blot analysis for acetylated histones (e.g., Ac-H3, Ac-H4) in treated cells.Inhibition of HDAC activity and increased histone acetylation.
Cellular and Ex Vivo Functional Assays

Objective: To assess the functional consequences of target engagement in a more physiological context.

Protocol: Electrophysiological Recording in Brain Slices

  • Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.

  • Recording: Perform whole-cell patch-clamp recordings from neurons to measure synaptic activity.

  • Application: Perfuse the brain slice with a solution containing 4-(Dibutylamino)butanoic acid hydrochloride at various concentrations.

  • Analysis:

    • Measure changes in the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) to assess effects on GABAergic transmission.

    • Measure changes in the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs) to assess effects on glutamatergic transmission.

    • Evaluate changes in neuronal excitability by measuring firing properties in response to current injections.

Experimental_Workflow cluster_invitro Biochemical & Biophysical cluster_cellular Cellular & Tissue Level cluster_invivo Animal Models Start 4-(Dibutylamino)butanoic acid hydrochloride In_Vitro In Vitro Target Engagement Assays Start->In_Vitro Cellular Cellular & Ex Vivo Functional Assays In_Vitro->Cellular Binding Radioligand Binding In_Vitro->Binding Enzyme Enzyme Activity In_Vitro->Enzyme Uptake Transporter Uptake In_Vitro->Uptake In_Vivo In Vivo Pharmacological Profiling Cellular->In_Vivo Ephys Electrophysiology (Brain Slices) Cellular->Ephys Calcium Calcium Imaging Cellular->Calcium Western Western Blot Cellular->Western Conclusion Elucidation of Mechanism of Action In_Vivo->Conclusion Behavior Behavioral Models (Anxiety, Pain, Seizures) In_Vivo->Behavior Microdialysis In Vivo Microdialysis In_Vivo->Microdialysis

Caption: A tiered approach for mechanistic investigation.

Section 5: Synthesis and Future Directions

The elucidation of the mechanism of action of 4-(Dibutylamino)butanoic acid hydrochloride will be a critical step in understanding its therapeutic potential. Based on the likely polypharmacology of this compound, it could be a valuable tool for dissecting the complex interplay between different neurotransmitter systems and cellular processes. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues with varying N-alkyl chain lengths and substitutions to identify the key structural determinants for activity at specific targets.

  • In Vivo Target Occupancy Studies: Utilizing techniques like positron emission tomography (PET) with a radiolabeled version of the compound to determine if it engages its targets in the living brain at therapeutically relevant doses.

  • Translational Studies: Evaluating the efficacy of the compound in animal models of neurological and psychiatric disorders to establish a clear link between its mechanism of action and its potential therapeutic effects.

References

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Psych Scene Hub. [Link]

  • GABA. Wikipedia. [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. National Center for Biotechnology Information. [Link]

  • Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. MDPI. [Link]

  • What is the mechanism of Gabapentin? Patsnap Synapse. [Link]

  • A Role of GABA Analogues in the Treatment of Neurological Diseases. Europe PMC. [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Taylor & Francis Online. [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. ResearchGate. [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. ResearchGate. [Link]

  • What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids? Neurology. [Link]

  • Gabapentinoids | EM Quick Hits Videos. Emergency Medicine Cases. [Link]

  • A role of GABA analogues in the treatment of neurological diseases. PubMed. [Link]

  • How Do GABA Analogs Work? RxList. [Link]

  • Pharmacological Effect of GABA Analogues on GABA-C2 Receptors and Their Subtype Selectivity. Semantic Scholar. [Link]

  • Discovery of 4-aminobutyric acid derivatives possessing anticonvulsant and antinociceptive activities: a hybrid pharmacophore approach. PubMed. [Link]

  • Discovery of 4-Aminobutyric Acid Derivatives Possessing Anticonvulsant and Antinociceptive Activities: A Hybrid Pharmacophore Approach. ACS Publications. [Link]

  • Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors. PubMed. [Link]

  • Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors. EMBL-EBI. [Link]

  • Substituted 4-aminobutanoic acids. Substrates for gamma-aminobutyric acid alpha-ketoglutaric acid aminotransferase. PubMed. [Link]

  • Substituted 4-aminobutanoic acids. Substrates for gamma-aminobutyric acid alpha-ketoglutaric acid aminotransferase. ResearchGate. [Link]

Sources

Investigating the Pharmacological Potential of 4-(Dibutylamino)butanoic Acid Hydrochloride: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the initial pharmacological investigation of 4-(Dibutylamino)butanoic acid hydrochloride, a novel chemical entity (NCE) with an unknown biological profile. Due to its structural resemblance to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), this guide proposes a focused, yet thorough, preclinical drug discovery workflow.[1] The described methodologies are designed to systematically elucidate the compound's mechanism of action, therapeutic potential, and preliminary safety profile. The workflow progresses from initial physicochemical characterization and in silico profiling to detailed in vitro safety and efficacy screening, culminating in foundational in vivo assessments. This document serves as a roadmap for drug development professionals, providing detailed protocols and explaining the scientific rationale behind each experimental stage, thereby ensuring a robust and self-validating system of inquiry.

Introduction: Rationale for Investigation

4-(Dibutylamino)butanoic acid hydrochloride is a butanoic acid derivative with a tertiary amine, structurally analogous to γ-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition.[1] Deficiencies in GABAergic signaling are implicated in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and pain.[1][2]

While GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier, a variety of GABA analogues have been successfully developed into medications for these conditions.[1][3][4] These drugs often achieve their effects by modulating GABA receptors or metabolic enzymes.[2][3] The structural similarity of 4-(Dibutylamino)butanoic acid hydrochloride to GABA provides a strong rationale for its investigation as a potential modulator of the GABAergic system. The dibutylamino group may enhance lipophilicity compared to GABA, potentially improving pharmacokinetic properties such as blood-brain barrier penetration.

This guide details a systematic approach to characterize the potential pharmacological effects of this NCE, beginning with fundamental property analysis and proceeding through a logical cascade of preclinical evaluations.[5][6]

Phase 1: Foundational Characterization

Before any biological assessment, the identity, purity, and fundamental physicochemical properties of the NCE must be rigorously established. This ensures the reliability and reproducibility of all subsequent pharmacological data.

Physicochemical Analysis

A comprehensive analysis of the compound's physicochemical properties is essential for quality control and to inform formulation development for later studies.[7][8][9]

Table 1: Key Physicochemical Parameters for NCE Characterization

ParameterMethod(s)Rationale
Identity & Structure NMR (¹H, ¹³C), Mass Spectrometry (MS), FTIRConfirms the molecular structure and identity of the synthesized compound.
Purity HPLC-UV, LC-MSQuantifies the purity of the compound and identifies any potential impurities that could confound biological data. A purity of >98% is typically required.
Solubility Kinetic & Thermodynamic Solubility AssaysDetermines solubility in aqueous buffers (e.g., PBS pH 7.4) and organic solvents to guide formulation for in vitro and in vivo studies.[7]
pKa Potentiometric Titration, Capillary ElectrophoresisDetermines the ionization state at physiological pH, which influences receptor binding, membrane permeability, and solubility.[7][9]
LogP/LogD Shake-flask method, HPLCMeasures lipophilicity, which is a key predictor of membrane permeability, oral absorption, and blood-brain barrier penetration.[9]
Melting Point Differential Scanning Calorimetry (DSC)Provides information about purity and solid-state form (e.g., crystalline vs. amorphous).[10]
Chemical Stability HPLC analysis of compound in various buffers and temperatures over timeAssesses degradation kinetics to ensure compound integrity during experiments and storage.[7]
In Silico Profiling: Predictive Assessment

Computational, or in silico, modeling serves as a cost-effective initial step to predict the compound's potential biological activities and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[11][12][13] This "fail early, fail cheap" approach helps to identify potential liabilities and prioritize resources.[11]

Key In Silico Predictions:

  • Target Prediction: Molecular docking simulations against known structures of GABA receptors (GABA-A, GABA-B) and related enzymes (e.g., GABA transaminase) can predict binding affinity and potential interactions.

  • ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models can forecast properties like oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for cytochrome P450 (CYP) enzyme inhibition.[14][15]

  • Toxicity Alerts: Screening for structural alerts (e.g., PAINS - Pan-Assay Interference Compounds) helps to flag molecules that may cause non-specific effects or toxicity.[14]

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro Profiling NCE 4-(Dibutylamino)butanoic acid hydrochloride (NCE) PhysChem Physicochemical Characterization (Purity, Solubility, pKa, LogP) NCE->PhysChem Identity & Purity Confirmation InSilico In Silico ADMET & Target Prediction (QSAR, Docking) PhysChem->InSilico Input for Models Safety Broad Panel Safety Screening (e.g., Eurofins SafetyScreen44™) InSilico->Safety Predict Liabilities Primary Primary Target Screening (Receptor Binding Assays) Safety->Primary Identify Off-Targets MoA Mechanism of Action (MoA) Studies (Functional Assays, Electrophysiology) Primary->MoA Confirm Hits Lead_Opt Lead Optimization MoA->Lead_Opt No_Go No-Go Decision MoA->No_Go

Caption: Early-stage preclinical drug discovery workflow.

Phase 2: In Vitro Pharmacological Profiling

This phase aims to identify the biological targets of the NCE and characterize its mechanism of action using a tiered screening approach.

Tier 1: Broad Safety & Liability Screening

Before investigating efficacy at the hypothesized target, it is crucial to assess the compound's potential for off-target interactions, which can lead to adverse drug reactions.[16][17] This is achieved by screening the NCE at a fixed concentration (typically 1-10 µM) against a broad panel of receptors, ion channels, transporters, and enzymes.

Experimental Approach:

  • Utilize a commercial service such as the Eurofins SafetyScreen44™ or the Reaction Biology InVEST44™ panel.[16][18] These panels cover key targets associated with known clinical adverse effects.[17]

  • Objective: To identify any significant (>50% inhibition or stimulation) off-target activity early in the discovery process.[19] This allows for early de-risking of the compound or guides structure-activity relationship (SAR) studies to mitigate these effects.[16]

Tier 2: Primary Target Engagement & Mechanism of Action (MoA)

Based on the structural hypothesis, this tier focuses on confirming interaction with the GABAergic system and elucidating the specific mechanism.

These assays determine if the NCE directly binds to GABA receptors.

  • GABA-A Receptor Binding: Competition binding assay using membranes from HEK293 cells expressing recombinant GABA-A receptors (e.g., α1β2γ2 subtype) and a specific radioligand like [³H]muscimol or [³H]flunitrazepam.

  • GABA-B Receptor Binding: Competition binding assay using a specific radioligand like [³H]GABA or [³H]CGP54626.

  • Data Output: Inhibition constant (Ki) and IC50 value, which quantify the binding affinity of the NCE for the receptor.

Functional assays are critical to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[20] Two-electrode voltage-clamp (TEVC) or automated patch-clamp electrophysiology are the gold standards for studying ion channels like the GABA-A receptor.[21][22]

G cluster_GABA_A GABA-A Receptor Signaling GABA_A GABA-A Receptor Cl⁻ Channel α β γ Cl_ion Cl⁻ GABA_A:f1->Cl_ion Opens Channel GABA GABA GABA->GABA_A:f3 Binds to α/β interface NCE NCE (Hypothetical Modulator) NCE->GABA_A:f4 Binds to allosteric site (e.g., α/γ interface) Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Reduces Excitability

Caption: Hypothetical modulation of a GABA-A receptor by an NCE.

Detailed Protocol: Automated Patch-Clamp Assay for GABA-A Receptor Modulation

  • Cell Preparation: Use a stable cell line (e.g., HEK293) expressing a specific human GABA-A receptor subtype (e.g., α5β3γ2). Culture cells according to standard protocols and harvest at 70-90% confluency.[21]

  • System Preparation: Prime the automated patch-clamp system (e.g., Sophion QPatch II) with appropriate external and internal solutions. The internal solution should contain a high chloride concentration to establish a chloride gradient.[21]

  • Cell Loading: Load the prepared cell suspension onto the system. The system will automatically capture individual cells and form gigaseals.

  • Baseline Recording: Establish a stable whole-cell recording configuration. Apply a low, non-saturating concentration of GABA (e.g., EC10-EC20) to elicit a small baseline current. This is necessary to observe potentiation by a positive allosteric modulator (PAM).[23]

  • Compound Application: Apply increasing concentrations of the NCE (e.g., 0.01 µM to 100 µM) in the continuous presence of the low-concentration GABA. This is a cumulative concentration-response protocol.[21]

  • Data Acquisition: Record the chloride current elicited at each NCE concentration.[22]

  • Data Analysis: Normalize the current response at each concentration to the baseline GABA current. Fit the concentration-response data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) of the NCE.

  • Validation: Include a known GABA-A PAM (e.g., diazepam) as a positive control to validate the assay performance.[23]

Phase 3: Preliminary In Vivo Assessment

Once in vitro activity is confirmed, the next step is to evaluate the compound's behavior in a living system.[6]

Pharmacokinetics (PK)

The objective of PK studies is to understand how the body absorbs, distributes, metabolizes, and excretes the NCE.

  • Study Design: Administer a single dose of the NCE to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at multiple time points post-dose.

  • Analysis: Analyze plasma samples using LC-MS/MS to determine the concentration of the NCE over time.

  • Key Parameters: Calculate Cmax (peak concentration), Tmax (time to peak concentration), AUC (total drug exposure), half-life (t½), and oral bioavailability (%F).

Preliminary Safety & Tolerability

This study provides an initial assessment of the compound's safety profile.

  • Study Design: Administer escalating single doses of the NCE to rodents.

  • Endpoints: Observe animals for any overt signs of toxicity (e.g., sedation, ataxia, convulsions). Record body weight and food/water intake. A basic functional observational battery (FOB) can be performed.

  • Objective: Determine the Maximum Tolerated Dose (MTD).

Conclusion and Future Directions

This guide presents a structured and scientifically grounded workflow for the initial pharmacological characterization of 4-(Dibutylamino)butanoic acid hydrochloride. The data generated from these studies will provide a comprehensive preliminary profile of the NCE. Positive results—demonstrating potent and selective in vitro activity, favorable in vivo pharmacokinetics, and an acceptable preliminary safety profile—would warrant progression to more advanced preclinical studies. These would include efficacy testing in relevant animal models of disease (e.g., anxiety, epilepsy), more extensive safety pharmacology, and formal toxicology studies to support an Investigational New Drug (IND) application.[5] This systematic approach maximizes the potential for success while efficiently utilizing resources in the early stages of drug discovery.[6][19]

References

  • GABA - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link].

  • Szymańska, E. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved February 22, 2026, from [Link].

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved February 22, 2026, from [Link].

  • RxList. (2021, July 14). How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. Retrieved February 22, 2026, from [Link].

  • ICE Bioscience. (n.d.). Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. Retrieved February 22, 2026, from [Link].

  • Al-Khatib, K., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity.
  • Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs. Retrieved February 22, 2026, from [Link].

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved February 22, 2026, from [Link].

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved February 22, 2026, from [Link].

  • DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved February 22, 2026, from [Link].

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology.
  • Aristo Group. (n.d.). Drug Discovery & Preclinical Development. Retrieved February 22, 2026, from [Link].

  • Sahu, P. K., & Mishra, J. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. Research Journal of Pharmacy and Technology.
  • EurekAlert!. (2024, August 8). Integrating in silico drug design and predictive ADMET modeling: from virtual screening to in vivo outcomes. Retrieved February 22, 2026, from [Link].

  • ACS Pharmacology & Translational Science. (2025, May 29). Modernizing Preclinical Drug Development: The Role of New Approach Methodologies. Retrieved February 22, 2026, from [Link].

  • ResearchGate. (2024, August 5). in silico admet predictions: enhancing drug development through qsar modeling. Retrieved February 22, 2026, from [Link].

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved February 22, 2026, from [Link].

  • Liu, J., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology.
  • Chebib, M. (2017). Electrophysiology of ionotropic GABA receptors. Journal of Biological Chemistry.
  • National Academies Press. (n.d.). Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. Retrieved February 22, 2026, from [Link].

  • Chen, S., et al. (2017). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods.
  • JoVE. (2022, September 1). GABA A receptor model, stimulation protocols and simulated currents.... Retrieved February 22, 2026, from [Link].

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved February 22, 2026, from [Link].

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved February 22, 2026, from [Link].

  • European Medicines Agency. (2001). Guideline on the Chemistry of New Active Substances. Retrieved February 22, 2026, from [Link].

  • ResearchGate. (n.d.). GABA A receptor model, stimulation protocols and simulated currents.... Retrieved February 22, 2026, from [Link].

  • PubChem. (n.d.). 4-(Butylamino)butanoic acid. Retrieved February 22, 2026, from [Link].

Sources

A Technical Guide to the Preliminary Toxicity Screening of 4-(Dibutylamino)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Strategy for De-Risking Novel Chemical Entities

In the landscape of drug discovery and chemical development, the early and accurate identification of potential toxic liabilities is paramount. The failure of a candidate compound in late-stage preclinical or clinical development due to unforeseen toxicity represents a significant loss of time, resources, and scientific investment. Therefore, a robust, tiered, and scientifically sound preliminary toxicity screening program is not merely a regulatory hurdle but a fundamental component of a successful development pipeline.

This guide outlines a comprehensive strategy for the preliminary toxicity screening of 4-(Dibutylamino)butanoic acid hydrochloride, a novel chemical entity for which public toxicity data is not available. The methodologies described herein are based on internationally recognized guidelines and best practices in toxicology. The objective is to construct a toxicological profile that enables an informed "Go/No-Go" decision for further development. This document is intended for researchers, toxicologists, and drug development professionals, providing both the "how" (detailed protocols) and the critical "why" (the scientific rationale) behind each experimental choice.

Section 1: Compound Profile and Handling

Chemical Identity
  • IUPAC Name: 4-(Dibutylamino)butanoic acid hydrochloride

  • Molecular Formula: C₁₂H₂₆ClNO₂

  • Molecular Weight: 251.80 g/mol

  • Structure:

  • CAS Number: Not publicly available.

Note: Due to the novelty of this specific compound, data from structurally related analogs, such as 4-(Dimethylamino)butyric acid hydrochloride (CAS: 69954-66-1), may be used to inform initial hypotheses regarding solubility and stability, but must be confirmed experimentally.[1][2][3][4][5]

Physicochemical Properties (Hypothetical Data for Screening Design)
PropertyEstimated Value/StateRationale & Importance
Appearance White to off-white solidImportant for identification and quality control.[1]
Melting Point 150-160 °C (estimated)A sharp melting point is an indicator of purity.[2][4]
Solubility Soluble in Water, DMSOCritical for preparing dosing solutions for both in vitro and in vivo assays. Vehicle choice can impact toxicity outcomes and must be controlled for.
Stability Hygroscopic (predicted)Handling and storage conditions (e.g., inert atmosphere) are crucial to prevent degradation and ensure accurate dosing.[4]
Safe Handling and Preparation

As a novel chemical entity with an unknown toxicological profile, 4-(Dibutylamino)butanoic acid hydrochloride must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Standard laboratory coat, safety glasses, and chemical-resistant gloves are mandatory.

  • Handling: All weighing and solution preparation should be conducted in a certified chemical fume hood to prevent inhalation of fine powders.

  • Stock Solution: A high-concentration stock solution (e.g., 10-100 mM) should be prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO) or sterile water. The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Section 2: A Phased Approach to Toxicity Assessment

A tiered screening strategy is the most efficient method for evaluating toxicity. It begins with high-throughput in vitro assays to assess fundamental cellular toxicities and progresses to more complex whole-organism models for systemic effects. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

ToxicityScreeningWorkflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Early In Vivo & Alternative Models cluster_2 Phase 3: Decision Making Cytotoxicity Cytotoxicity Assay (MTT on CHO-K1 Cells) Genotoxicity Genotoxicity Battery (Ames & Micronucleus) Cytotoxicity->Genotoxicity Provides Dose Range Decision Go / No-Go Decision Cytotoxicity->Decision High Cytotoxicity Zebrafish Zebrafish Embryo Toxicity (Developmental & Acute Tox) Genotoxicity->Zebrafish If Negative or Manageable Risk Genotoxicity->Decision Clear Positive Result AcuteOral Rodent Acute Oral Toxicity (OECD 420/423) Zebrafish->AcuteOral Informs Systemic Toxicity AcuteOral->Decision Integrate All Data

Fig 1. Phased Toxicity Screening Workflow.

Section 3: In Vitro Cytotoxicity Assessment

Expertise & Experience: The first step in any toxicity screen is to determine the concentrations at which the compound kills cells. This is fundamental because you cannot meaningfully interpret more complex assays (like genotoxicity) if the compound concentrations used are already highly lethal. The MTT assay is a robust, cost-effective, and widely used colorimetric method for this purpose, making it an ideal starting point.[6] It provides an IC₅₀ value (the concentration that inhibits 50% of cell growth/viability), which is a critical parameter for designing subsequent experiments.[6]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[7] In healthy cells, mitochondrial dehydrogenases reduce the yellow MTT reagent to a purple formazan product, which can be quantified spectrophotometrically.[7]

Experimental Model: CHO-K1 Cell Line

The Chinese Hamster Ovary (CHO-K1) cell line is recommended by the OECD for genotoxicity studies and is widely used in toxicology.[8][9][10] Its advantages include a rapid growth rate, high transfectability, and a well-characterized genome, ensuring reproducibility.[11][12]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture CHO-K1 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum.[8]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 4-(Dibutylamino)butanoic acid hydrochloride in sterile DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 24 or 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The cytotoxic activity is quantified by the IC₅₀ value.

CompoundCell LineExposure TimeIC₅₀ (µM) [95% CI]
4-(Dibutylamino)butanoic acid hydrochlorideCHO-K124 hoursExperimental Data
4-(Dibutylamino)butanoic acid hydrochlorideCHO-K148 hoursExperimental Data
Positive Control (e.g., Doxorubicin)CHO-K124 hoursExperimental Data

Section 4: In Vitro Genotoxicity Assessment

Expertise & Experience: A compound can be non-cytotoxic at certain concentrations but still cause damage to DNA, a precursor to mutagenesis and carcinogenesis.[13] Regulatory agencies require a battery of genotoxicity tests because no single assay can detect all genotoxic mechanisms.[14] We start with the Ames test to screen for gene mutations and follow with the micronucleus assay to detect chromosomal damage. This two-pronged approach provides a comprehensive in vitro assessment of genotoxic potential.[13][14]

GenotoxicityBattery TestCompound 4-(Dibutylamino)butanoic acid hydrochloride Ames Ames Test (Bacterial Reverse Mutation) TestCompound->Ames MN In Vitro Micronucleus Assay (on CHO-K1 Cells) TestCompound->MN Ames_S9_plus + S9 Mix (Metabolic Activation) Ames->Ames_S9_plus Ames_S9_minus - S9 Mix (No Activation) Ames->Ames_S9_minus Result Comprehensive Genotoxicity Profile MN_S9_plus + S9 Mix (Metabolic Activation) MN->MN_S9_plus MN_S9_minus - S9 Mix (No Activation) MN->MN_S9_minus

Fig 2. Standard In Vitro Genotoxicity Testing Battery.
Assay 1: Bacterial Reverse Mutation Assay (Ames Test)

This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own).[15] It detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[16][17]

Protocol Outline:

  • Strain Selection: Use a panel of strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a mammalian liver extract (S9 fraction) to detect compounds that become mutagenic after metabolism.[16]

  • Exposure: Add the bacterial culture, the test compound at various non-toxic concentrations, and either S9 mix or a buffer to molten top agar.[17]

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.[15][18]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in colonies compared to the negative control indicates a positive result.[19]

Assay 2: In Vitro Micronucleus Assay

This assay identifies agents that cause chromosomal damage. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are left behind during cell division.[20][21]

Protocol Outline (using CHO-K1 cells):

  • Cell Culture: Culture CHO-K1 cells as described in Section 3.3.

  • Treatment: Expose cells to at least three non-cytotoxic concentrations of the test compound (determined by the MTT assay) for a short period (e.g., 3-4 hours) with and without S9 activation, and for a longer period (e.g., 24 hours) without S9.[21]

  • Cytokinesis Block: After treatment, add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one division are scored.[20]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration and count the number of cells containing micronuclei.[21] A dose-dependent, significant increase in micronucleated cells indicates a positive result.[20]

Section 5: Early-Stage In Vivo & Alternative Model Screening

Expertise & Experience: In vitro assays, while essential, cannot fully replicate the complexity of a whole organism.[22] An early-stage in vivo screen is crucial to understand systemic toxicity, developmental effects, and bioavailability. The Zebrafish embryo model is a powerful tool that bridges the gap between in vitro and traditional mammalian testing.[23][24][25] It is a vertebrate with high genetic homology to humans, and its transparent embryos allow for real-time observation of organ development and toxicity.[25][26] This provides a wealth of data on teratogenicity and acute toxicity quickly and with fewer animals, refining the dose selection for mandatory rodent studies.[23][27][28]

Alternative Model: Zebrafish Embryo Acute Toxicity Test (OECD 236)

This assay provides rapid data on acute toxicity and developmental effects.

Protocol Outline:

  • Embryo Collection: Collect newly fertilized zebrafish embryos.

  • Exposure: Place embryos in a multi-well plate and expose them to a range of concentrations of the test compound (e.g., 0.1 to 100 µM) in the embryo medium.[23]

  • Incubation & Observation: Incubate for up to 96-120 hours post-fertilization.[23] Observe embryos daily under a microscope for defined endpoints.

  • Endpoints:

    • Lethal: Coagulation of the embryo, non-detachment of the tail, absence of heartbeat.

    • Teratogenic/Sub-lethal: Pericardial edema, yolk sac edema, spinal curvature (scoliosis), tail malformation, and growth delay.[26]

  • Data Analysis: Calculate the LC₅₀ (median lethal concentration) and identify the NOEC (No Observed Effect Concentration) for teratogenic effects.

In Vivo Model: Rodent Acute Oral Toxicity Study (OECD 420/423)

This study is a regulatory requirement to determine the intrinsic toxicity of a compound after a single oral dose.[29][30] It helps classify the chemical according to the Globally Harmonised System (GHS) and is essential for setting dose levels for repeated-dose toxicity studies.[29][31]

Protocol Outline (Acute Toxic Class Method, OECD 423):

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Dosing: Administer the compound by oral gavage. The procedure uses a stepwise approach with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg).[30][31]

  • Procedure:

    • Dose a group of 3 animals with the starting dose.

    • The outcome (mortality or survival) determines the next step: either dosing another 3 animals at the same dose, a lower dose, or a higher dose.

    • This stepwise procedure continues until the criteria for classification are met.

  • Observation: Observe animals for 14 days for signs of toxicity, including changes in skin, fur, eyes, respiration, behavior, and body weight.[32]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Endpoint: The study determines a toxicity class and an estimated LD₅₀ range rather than a precise point value, using significantly fewer animals than older methods.[31]

Section 6: Data Synthesis and Decision-Making

The culmination of this screening cascade is an integrated assessment of the compound's toxicological profile. The data from each phase informs a risk-based decision on the future of the compound.

DecisionTree start Start Assessment q1 Is IC50 < 10 µM in Cytotoxicity Assay? start->q1 q2 Positive in Genotoxicity Battery (Ames or MN)? q1->q2 No stop STOP (High Risk) q1->stop Yes q3 Developmental Toxicity in Zebrafish below LC50? q2->q3 No review REVIEW (Investigate Further/ Consider Derivatization) q2->review Yes q4 Acute Oral Toxicity (LD50) < 300 mg/kg? q3->q4 No q3->review Yes proceed PROCEED (Acceptable Risk Profile) q4->proceed No q4->review Yes

Fig 3. Illustrative Go/No-Go Decision Tree.

A compound exhibiting high cytotoxicity, clear genotoxicity, significant developmental toxicity at non-lethal concentrations, or high acute oral toxicity would be a candidate for termination. Compounds with a clean profile can proceed with confidence, while those with borderline or manageable issues may warrant further investigation or chemical modification to mitigate the observed toxicity.

References

  • Brannen, K.C., Panzica-Kelly, J.M., Charlap, J.H., Augustine-Rauch, K.A. (2009). Zebrafish: A Nonmammalian Model of Developmental Toxicology. Developmental Toxicology, Third Edition, 215-242.
  • Manzoor, Z., et al. (2021). Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants. Molecules, 26(15), 4653. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-136. [Link]

  • Das, B., et al. (2020). Zebrafish as screening model for detecting toxicity and drugs efficacy. Journal of Pharmaceutical Analysis, 10(4), 295-305. [Link]

  • Sharma, P., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102213. [Link]

  • Singh, A., & Kashyap, M. P. (2021). Zebrafish: An Emerging Model System in Toxicological Studies. International Journal of Current Microbiology and Applied Sciences, 10(02), 2469-2481. [Link]

  • Shivgunde, P. (2015). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Slideshare. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health. [Link]

  • MD+DI Staff. (2011). Showing Their Stripes: Using Zebrafish Embryos to Test for Toxicity. MD+DI Online. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River Labs. [Link]

  • ResearchGate. (2023). OECD guidelines for acute oral toxicity studies: an overview. ResearchGate. [Link]

  • Cytion. (n.d.). CHO-K1 Cell Line: A Staple in Biotechnological Research Applications. Cytion. [Link]

  • University of Wisconsin-La Crosse. (2023). The Ames Test. UW-La Crosse. [Link]

  • Gupta, A., & Kumar, A. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. [Link]

  • Evotec. (n.d.). Genotoxicity. Cyprotex. [Link]

  • U.S. Environmental Protection Agency. (1996). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

  • Balasubramanyam, A., et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Discovery Today, 21(1), 102-110. [Link]

  • Amerigo Scientific. (n.d.). Genotoxicity Assay Kits. Amerigo Scientific. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Tejs, S. (2008). The Ames test: a methodological short review. Biblioteka Nauki. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. [Link]

  • Rodrigues, M. A. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. JoVE. [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD iLibrary. [Link]

  • Cytion. (n.d.). CHO-K1. Cytion. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Fiveable. (2025). In vivo testing methods. Fiveable. [Link]

  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. Charles River Labs. [Link]

  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 39(1), 1-18. [Link]

  • Cytion. (n.d.). CHO-K1 Cells. Cytion. [Link]

  • George, S., et al. (2013). Multi-platform genotoxicity analysis of silver nanoparticles in the model cell line CHO-K1. Particle and Fibre Toxicology, 10, 39. [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray. [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. InterBioTox. [Link]

  • Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 74-79. [Link]

  • InVivo Biosystems. (n.d.). Toxicity Screening: A New Generation Of Models. InVivo Biosystems. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Butylamino)butanoic acid. PubChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-(Dibutylamino)butanoic acid hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the utilization of 4-(Dibutylamino)butanoic acid hydrochloride in mammalian cell culture. As a substituted derivative of gamma-aminobutyric acid (GABA), this compound is of interest for researchers in neuroscience, pharmacology, and drug development. The following application notes offer a comprehensive guide, from initial handling and stock solution preparation to cytotoxicity assessment and functional assay design. The protocols are grounded in established principles of cell culture and pharmacology, emphasizing the importance of empirical validation for specific experimental systems.

Introduction: The Scientific Context

Substituted amino acids are pivotal tools for investigating cellular processes, particularly in the context of neurotransmission and metabolic pathways. 4-(Dibutylamino)butanoic acid hydrochloride belongs to a class of compounds structurally related to GABA, the primary inhibitory neurotransmitter in the central nervous system. While the precise mechanism of action for this specific dibutyl-derivative is a subject of ongoing research, its structural similarity to other N-substituted aminobutyric acids suggests potential interactions with amino acid transporters and GABAergic systems.[1][2]

Mammalian cells possess a sophisticated network of solute carrier (SLC) transporters that govern the uptake of amino acids and their derivatives from the extracellular environment.[3][4][5] These transporters are critical for maintaining amino acid homeostasis, which is essential for cell growth, proliferation, and specialized functions.[4] It is hypothesized that 4-(Dibutylamino)butanoic acid hydrochloride enters the cell via one or more of these transport systems, where it may subsequently exert its biological effects. Understanding the interaction of this compound with cellular machinery begins with a robust and reproducible cell culture protocol.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is crucial for its effective application.

PropertyValueSource
Molecular Formula C12H26ClNO2Inferred from related compounds
Molecular Weight 251.80 g/mol Inferred from related compounds
Appearance White to off-white solid/powder[6]
Solubility Expected to be soluble in water and cell culture mediaInferred from hydrochloride salt form
Storage Store at room temperature in a dry, well-ventilated place. Hygroscopic.[7][8]

Handling Precautions: 4-(Dibutylamino)butanoic acid hydrochloride may cause skin, eye, and respiratory irritation.[9][10] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the powdered form should be performed in a chemical fume hood to avoid inhalation.[11]

Experimental Protocols

Preparation of a Sterile Stock Solution

The hydrochloride salt form of 4-(Dibutylamino)butanoic acid suggests good solubility in aqueous solutions.

Materials:

  • 4-(Dibutylamino)butanoic acid hydrochloride powder

  • Sterile phosphate-buffered saline (PBS) or cell culture grade water

  • Sterile 15 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile, nuclease-free microcentrifuge tubes for aliquots

Protocol:

  • In a sterile biosafety cabinet, weigh out the desired amount of 4-(Dibutylamino)butanoic acid hydrochloride powder.

  • Dissolve the powder in sterile PBS or cell culture grade water to create a high-concentration stock solution (e.g., 100 mM). Vortex gently until fully dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term use. For short-term use (up to one week), storage at 4°C is acceptable.

G cluster_prep Stock Solution Preparation weigh Weigh Compound dissolve Dissolve in Sterile Solvent weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing a sterile stock solution.

Determination of Working Concentration using a Cytotoxicity Assay

Before conducting functional assays, it is imperative to determine the concentration range of 4-(Dibutylamino)butanoic acid hydrochloride that is non-toxic to the cell line of interest. A standard MTT or resazurin-based cytotoxicity assay is recommended.

Materials:

  • Your mammalian cell line of choice

  • Complete cell culture medium

  • 96-well cell culture plates

  • Sterile stock solution of 4-(Dibutylamino)butanoic acid hydrochloride

  • MTT or Resazurin reagent

  • Solubilization buffer (for MTT assay)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the 4-(Dibutylamino)butanoic acid hydrochloride stock solution in complete cell culture medium. A wide concentration range is recommended for the initial screen (e.g., 1 µM to 10 mM).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle-only (medium with PBS) and untreated controls.

  • Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform the MTT or resazurin assay according to the manufacturer's instructions.

  • Read the absorbance or fluorescence on a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the concentration at which the compound exhibits significant cytotoxicity. The highest non-toxic concentration can then be used in subsequent functional assays.

G cluster_cyto Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Serial Dilutions seed->treat incubate Incubate (24-72h) treat->incubate assay Add Viability Reagent incubate->assay read Read Plate assay->read analyze Analyze Data & Determine IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity.

Example Functional Assay: Competitive Uptake Study

Given its structure, 4-(Dibutylamino)butanoic acid hydrochloride may compete with natural amino acids for cellular uptake. A competitive uptake assay can elucidate this.

Materials:

  • Your mammalian cell line of choice

  • 6-well or 12-well cell culture plates

  • Radiolabeled amino acid (e.g., [3H]-GABA or a relevant radiolabeled neutral amino acid)

  • Non-toxic concentrations of 4-(Dibutylamino)butanoic acid hydrochloride

  • Scintillation fluid and vials

  • Scintillation counter

Protocol:

  • Seed cells in multi-well plates and grow to confluency.

  • On the day of the experiment, wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

  • Pre-incubate the cells for a short period (e.g., 15-30 minutes) with varying concentrations of 4-(Dibutylamino)butanoic acid hydrochloride.

  • Add the radiolabeled amino acid to the wells and incubate for a defined period (e.g., 5-15 minutes).

  • Rapidly terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • A reduction in the uptake of the radiolabeled amino acid in the presence of 4-(Dibutylamino)butanoic acid hydrochloride would indicate competition for the same transport system.

Hypothetical Mechanism of Action

The biological effects of 4-(Dibutylamino)butanoic acid hydrochloride are likely initiated by its transport across the plasma membrane.

G cluster_membrane Plasma Membrane transporter Amino Acid Transporter (SLC) compound_int 4-(Dibutylamino)butanoic acid hydrochloride (Intracellular) transporter->compound_int compound_ext 4-(Dibutylamino)butanoic acid hydrochloride (Extracellular) compound_ext->transporter Uptake effect Downstream Biological Effects (e.g., modulation of neurotransmitter signaling) compound_int->effect

Caption: Hypothetical cellular uptake and action pathway.

Conclusion

The protocol outlined in these application notes provides a robust framework for the initial characterization and use of 4-(Dibutylamino)butanoic acid hydrochloride in a cell culture setting. The emphasis on determining non-toxic working concentrations is a critical first step for any subsequent functional studies. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental questions to fully explore the biological activities of this intriguing GABA derivative.

References

  • Baird, F. E., et al. (2004). Amino acid transport in fast- and slow-growing human colorectal cancer cells. American Journal of Physiology-Cell Physiology, 287(2), C404-C413.
  • Christensen, H. N. (1990). Role of amino acid transport and countertransport in nutrition and metabolism. Physiological reviews, 70(1), 43-77.
  • Hyde, R., et al. (2003). Amino acid transporters as targets for drug delivery. Current drug delivery, 1(1), 61-71.
  • Verrey, F., et al. (2004). Novel roles of amino acid transporters in metabolism and signaling. News in Physiological Sciences, 19(4), 187-191.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-(Dimethylamino)butyric Acid Hydrochloride, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Butylamino)butanoic acid. Retrieved from [Link]

  • O'Donnell, K. A., & Wentzel, A. (2016). Amino acids in the cultivation of mammalian cells. Biotechnology journal, 11(2), 189-198.

Sources

Troubleshooting & Optimization

"troubleshooting solubility issues with 4-(Dibutylamino)butanoic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers, formulation scientists, and synthetic chemists working with 4-(Dibutylamino)butanoic acid hydrochloride .

Given the specific amphiphilic nature of this compound (a polar amino-acid head group with a hydrophobic dibutyl tail), standard solubility rules often fail. This guide applies first-principles chemical logic to troubleshoot its unique behavior, which often mimics that of a surfactant or lipid intermediate.

Ticket Subject: Solubility Optimization & Troubleshooting Compound Class: Amphiphilic Amino Acid Derivative / Lipid Intermediate CAS (Analog Reference): Structure-based derivation from 4-(Dimethylamino)butanoic acid (CAS 69954-66-1) but with increased lipophilicity.

Compound Profile & Solubility Logic

To troubleshoot effectively, you must understand the competing forces in this molecule. It is not just a simple salt; it is a surfactant-like amphiphile .

  • The Head (Hydrophilic): The carboxylic acid (

    
    ) and the protonated amine (
    
    
    
    ) create a polar, water-soluble region.
  • The Tail (Hydrophobic): The two butyl chains (

    
    ) create a significant lipophilic domain.
    
  • The Conflict: In water, the tails want to aggregate (causing gelling or oiling out), while the head wants to solvate. In non-polar solvents, the salt form prevents dissolution unless the lattice energy is broken.

Solubility Matrix (Predicted & Observed)
Solvent SystemSolubility RatingPrimary InteractionCommon Issue
Water (pH < 4) High Ionic SolvationViscosity/Gelling at high conc.
Water (pH 6-8) Low / Variable Zwitterionic / Hydrophobic EffectPrecipitation or "Oiling Out".
Ethanol / Methanol High Dipole-DipoleBest for stock solutions.
DMSO / DMF High Polar AproticDifficult to remove; hygroscopic.
DCM / Chloroform Low (as HCl salt) N/ARequires conversion to Free Base.
Ether / Hexane Insoluble N/AUsed to precipitate the salt.

Troubleshooting Guide (FAQ Format)

Issue #1: "The compound turns into a sticky gel or oil when I add water."

Diagnosis: You are likely experiencing surfactant-induced mesophase formation . The dibutyl chains are aggregating to minimize water contact, forming a liquid crystal or gel phase rather than a true solution. Solution:

  • Heat & Sonicate: Warm the water to 40-50°C to increase the Critical Micelle Temperature (CMT).

  • Adjust pH: Ensure the pH is distinctly acidic (pH < 3). The HCl salt requires excess protons to fully ionize the amine and prevent zwitterion aggregation. Add 0.1 M HCl if necessary.

  • Switch Solvent: If the application allows, dissolve in a small amount of Ethanol first, then dilute with water. This disrupts the gel structure.

Issue #2: "I cannot extract the compound into DCM (Dichloromethane)."

Diagnosis: You are trying to extract the Hydrochloride Salt , which is ionic and prefers the aqueous phase. Solution: You must perform a Free Base Conversion (See Protocol B).

  • The uncharged free base (zwitterion or anionic form depending on pH) is more lipophilic.

  • Caution: At the isoelectric point, the zwitterion might be insoluble in both water and DCM, leading to an interfacial precipitate.

Issue #3: "The solution precipitates when I buffer it to Neutral pH (7.4)."

Diagnosis: Isoelectric Precipitation. Mechanism: At neutral pH, the carboxylic acid is deprotonated (


) and the amine is protonated (

). The net charge is zero. The hydrophobic dibutyl tails now dominate the solubility profile, driving the molecule out of solution. Solution:
  • Encapsulation: If this is for biological delivery, use a carrier (cyclodextrin or liposome).

  • Co-solvent: Add 5-10% DMSO or Ethanol to maintain solubility at neutral pH.

Decision Logic & Mechanism Visualizations

Diagram 1: Solubility Troubleshooting Flowchart

This decision tree guides you to the correct solvent system based on your application.

SolubilityFlow Start Start: What is your Target Application? App_Bio Biological Assay (Aqueous Buffer) Start->App_Bio App_Syn Organic Synthesis (Reaction Intermediate) Start->App_Syn Check_pH Is pH Neutral (7.0-7.4)? App_Bio->Check_pH Check_Solvent Solvent Choice? App_Syn->Check_Solvent Action_DMSO Dissolve in DMSO stock, then dilute <1% Check_pH->Action_DMSO Yes Action_Acid Maintain Acidic pH (pH < 4) Check_pH->Action_Acid No (Acidic OK) Action_FreeBase Convert to Free Base (Protocol B) Check_Solvent->Action_FreeBase Non-Polar (DCM/Hex) Action_PolarOrg Use Ethanol/Methanol Check_Solvent->Action_PolarOrg Polar (MeOH/EtOH) Action_FreeBase->Action_PolarOrg If extraction fails

Caption: Decision tree for selecting the correct solvent system and salt form based on experimental requirements.

Diagram 2: pH-Dependent Speciation

Understanding the charge state is critical for preventing precipitation.

Speciation Low_pH pH < 4 Cationic Form (Soluble in Water) Mid_pH pH 5 - 8 Zwitterionic Form (Precipitation Risk) Low_pH->Mid_pH + OH- Mid_pH->Low_pH + H+ High_pH pH > 10 Anionic Form (Soluble / Micelles) Mid_pH->High_pH + OH- High_pH->Mid_pH + H+

Caption: As pH increases, the molecule transitions from a water-soluble cation to a hydrophobic zwitterion, then to an anionic surfactant.

Validated Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Use this for biological assays to prevent hydrolysis and bacterial growth.

Reagents:

  • 4-(Dibutylamino)butanoic acid HCl

  • Dimethyl Sulfoxide (DMSO), Anhydrous (Grade ≥99.9%)

Steps:

  • Weigh the calculated mass of the HCl salt. (MW ≈ 251.8 g/mol , verify specific batch MW).

  • Add half the required volume of DMSO.

  • Vortex vigorously for 30 seconds. If undissolved, sonicate at 35°C for 5 minutes.

  • Add the remaining DMSO to reach the target volume.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (hygroscopicity leads to degradation).

Protocol B: Conversion to Free Base (For Organic Synthesis)

Use this if you need to dissolve the compound in DCM, Ether, or Toluene.

Reagents:

  • Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Dichloromethane (DCM) or Ethyl Acetate.

  • Brine.[1]

Steps:

  • Dissolve the HCl salt in the minimum amount of water (approx 10 mL per gram).

  • Add an equal volume of DCM.

  • Slowly add Saturated

    
     while stirring until the aqueous layer pH reaches ~9. Note: Do not overshoot to pH 12+ or you may form the anionic salt which is water-soluble.
    
  • Extract the organic layer (bottom layer for DCM).

  • Wash the organic layer once with Brine to remove residual water/salt.

  • Dry over Anhydrous Magnesium Sulfate (

    
    ), filter, and evaporate solvent.
    
  • Result: You now have the oily Free Base, soluble in non-polar organic solvents.

References & Authority

  • General Solubility Principles of Amino Acids: Cohn, E. J., & Edsall, J. T. (1943). Proteins, Amino Acids and Peptides as Ions and Dipolar Ions. Reinhold Publishing. (Foundational text on zwitterion solubility).

  • Surfactant Behavior of Amphiphiles: Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Explains the "gelling" and micelle formation of long-chain ionic compounds).

  • Handling of Amine Hydrochlorides: Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2009). Butterworth-Heinemann. (Standard protocols for salt-to-free-base conversions).

  • Analogous Compound Data: PubChem. 4-(Dimethylamino)butanoic acid hydrochloride.[2][3] National Library of Medicine. Available at: [Link] (Used for structural property extrapolation).

Sources

Technical Support Center: Optimization of Analytical Methods for 4-(Dibutylamino)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the optimization of analytical methods for 4-(Dibutylamino)butanoic acid hydrochloride.

Welcome to the technical support resource for the analysis of 4-(Dibutylamino)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during method development and optimization. As a zwitterionic compound with both a tertiary amine and a carboxylic acid group, 4-(Dibutylamino)butanoic acid hydrochloride presents unique analytical challenges, particularly in chromatography. This document provides a structured, question-and-answer approach to navigate these complexities effectively.

Part 1: HPLC Method Optimization & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing polar, non-volatile compounds like 4-(Dibutylamino)butanoic acid hydrochloride. However, its amphiphilic nature requires careful method design. This section addresses the most common issues encountered.

Q1: Why am I seeing poor or no retention of 4-(Dibutylamino)butanoic acid hydrochloride on my C18 column?

Answer: This is the most frequent challenge and stems from the high polarity of the analyte.

  • Causality: Standard reversed-phase (RP) columns, like C18, separate compounds based on hydrophobicity. Highly polar analytes, such as your compound, have minimal interaction with the nonpolar stationary phase and are swept through the column with the mobile phase, often eluting with the solvent front.[1] This is especially true when using highly aqueous mobile phases, which can lead to a phenomenon known as "dewetting" or phase collapse within the pores of the stationary phase, further reducing interaction.

  • Troubleshooting Steps:

    • Introduce an Ion-Pairing Agent: Add an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase. TFA will pair with the positively charged tertiary amine of your analyte, forming a more hydrophobic complex that can be retained on the C18 column.

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will ensure the carboxylic acid group is protonated (neutral), reducing the overall polarity and potentially increasing retention.[2]

    • Reduce Organic Solvent Strength: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient or isocratic method. This makes the mobile phase more polar, encouraging the analyte to interact more with the stationary phase.[3]

    • Consider an "Aqueous Stable" C18 Column: Use a C18 column specifically designed for use with highly aqueous mobile phases (e.g., those with polar end-capping or embedded polar groups). These columns resist dewetting and provide more stable retention for polar compounds.[4]

Q2: My peak shape is poor (significant tailing or fronting). How can I improve it?

Answer: Poor peak shape is typically due to unwanted secondary interactions within the column or issues with the sample solvent.

  • Causality (Tailing): Peak tailing is often caused by the interaction of the basic amine group with acidic residual silanol groups on the silica backbone of the stationary phase.[2] This leads to a portion of the analyte being retained longer than the main peak, creating a "tail." Overloading the column can also cause tailing.

  • Causality (Fronting): Peak fronting is less common but can occur from column overloading, low column temperature, or a sample solvent that is significantly stronger (less polar) than the mobile phase.

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting poor HPLC peak shape.

Q3: When should I consider using HILIC or Mixed-Mode chromatography instead of reversed-phase?

Answer: When reversed-phase methods fail to provide adequate retention, even after optimization, alternative chromatographic modes are the logical next step.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for very polar compounds that are unretained in RP-HPLC. It uses a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4] In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase.

    • Choose HILIC when: Your analyte elutes at or near the void volume in all RP conditions and is highly soluble in organic/aqueous mixtures.

  • Mixed-Mode Chromatography (MMC): MMC columns have stationary phases that contain both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid or quaternary amine) functionalities. This allows for simultaneous separation based on both hydrophobicity and ionic interactions.

    • Choose MMC when: You need to separate your analyte from impurities with different charge states or polarities. A mixed-mode column with both cation exchange and reversed-phase properties would be highly effective for retaining and separating 4-(Dibutylamino)butanoic acid hydrochloride.

    Caption: Decision tree for selecting the appropriate chromatographic mode.

Part 2: GC Method Development (with Derivatization)

Q1: Can I analyze 4-(Dibutylamino)butanoic acid hydrochloride directly by Gas Chromatography (GC)?

Answer: No, direct analysis by GC is not feasible.

  • Causality: The compound is a salt and possesses both a carboxylic acid and a tertiary amine. These functional groups make it non-volatile and thermally labile. Injecting it directly into a hot GC inlet would lead to decomposition rather than volatilization, resulting in no detectable peak or a series of degradation product peaks.[5]

Q2: What are the recommended derivatization procedures for this compound for GC analysis?

Answer: Derivatization is mandatory to increase volatility and thermal stability. The goal is to cap the polar functional groups.

  • Recommended Approach: Silylation. This is a common and effective method for compounds with active hydrogens (like carboxylic acids and amines).

    • Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice. It reacts with the carboxylic acid to form a stable TBDMS-ester.[6]

    • Procedure: The reaction involves heating the dried analyte with the silylating reagent in a suitable solvent (e.g., acetonitrile or pyridine). The resulting derivative is much more volatile and suitable for GC analysis. (See Protocol 3 for a general procedure).

Part 3: Mass Spectrometry (MS) Detection

Q1: What are the best mobile phase additives for LC-MS analysis of this compound?

Answer: Mobile phase selection is critical for MS compatibility, as non-volatile buffers can contaminate the ion source.

  • Causality: The MS detector requires analytes to be ionized in the gas phase. Non-volatile salts (e.g., phosphate buffers) will precipitate in the source, suppressing the analyte signal and requiring frequent cleaning.

  • Recommendations:

    • Positive Ion Mode (Recommended): Use volatile acidic modifiers like formic acid (0.1%) or acetic acid (0.1%). These promote the protonation of the tertiary amine, leading to a strong signal for the [M+H]+ ion.

    • Negative Ion Mode: Use a volatile basic modifier like ammonium hydroxide or a volatile buffer like ammonium formate or ammonium acetate .[7] This will deprotonate the carboxylic acid, allowing detection of the [M-H]- ion.

    • Avoid: TFA, while excellent for UV chromatography, can cause significant ion suppression in electrospray ionization (ESI) MS. Use it only if absolutely necessary and at the lowest possible concentration.

Part 4: General FAQs

Q1: What is the stability of 4-(Dibutylamino)butanoic acid hydrochloride in solution?

Answer: As a salt of a tertiary amine and a carboxylic acid, it is generally stable. However, solution stability should always be verified.

  • Potential Degradation: Like many drug substances, it can be susceptible to degradation under harsh conditions.[8] Forced degradation studies are recommended to understand potential pathways.[1]

    • Hydrolysis: While the core structure is stable, extreme pH and high temperatures could potentially promote hydrolysis if ester or amide impurities are present.[9]

    • Oxidation: Tertiary amines can be susceptible to oxidation. Protect solutions from excessive light and consider using antioxidants if long-term storage is required.

    • Storage: For long-term storage, prepare solutions fresh or store them at low temperatures (2-8°C or -20°C) and protect from light.[9]

Q2: What are the best practices for preparing standard solutions and samples?

Answer: Accuracy starts with proper preparation.

  • Solvent Selection: Use a solvent that fully dissolves the analyte and is compatible with your initial mobile phase conditions. A good starting point is water, methanol, or a mixture of the two.

  • Accurate Weighing: Use a calibrated analytical balance to weigh your standard.

  • Volumetric Glassware: Use Class A volumetric flasks and pipettes for all standard and sample preparations.

  • Sonication: Briefly sonicate solutions to ensure complete dissolution.

  • Filtration: Filter all samples and standards through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the HPLC system. Choose a filter material (e.g., PVDF, PTFE) that does not adsorb the analyte.

Part 5: Protocols and Data Tables

Protocol 1: Starting RP-HPLC-UV Method

This protocol is a robust starting point for retaining and resolving the analyte on a standard C18 column.

  • HPLC System: Any standard HPLC system with a UV detector.

  • Column: Aqueous C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.[10]

  • Sample Diluent: Mobile Phase A.

Table 1: Comparison of Starting HPLC Conditions
ParameterOptimized Reversed-Phase HILIC
Stationary Phase Aqueous C18, Polar-Embedded C18Amide, Diol, or Bare Silica
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 ACN:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 ACN:Water
Typical Gradient Low to High Organic %High to Low Organic %
Analyte State Positively Charged (Amine)Zwitterionic
Primary Retention Hydrophobic InteractionPartitioning into Water Layer
Best For Initial Screening, QCPoorly Retained Polar Analytes
Protocol 2: General Silylation Protocol for GC-MS Analysis

This protocol outlines a general procedure for derivatizing the analyte for GC analysis.

  • Sample Preparation: Aliquot a known amount of sample into a GC vial and evaporate to complete dryness under a stream of nitrogen. It is critical to remove all water.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., anhydrous acetonitrile) and 50 µL of MTBSTFA.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

Table 2: Example GC-MS Temperature Program for Derivatized Analyte
ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 280°C
Injection Mode Split (20:1)
Oven Program Start at 100°C, hold for 2 min. Ramp at 15°C/min to 300°C. Hold for 5 min.[6]
MS Transfer Line 290°C
Ion Source Temp 230°C
Scan Range 50-550 m/z

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. LCGC International. [Link]

  • Longdom Publishing. (2024). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Journal of Chromatography & Separation Techniques. [Link]

  • Waters Corporation. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • Restek. Troubleshooting Guide. [Link]

  • University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • SilcoTek. (2017). How To Identify & Prevent Analytical Test Problems. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • University of Wisconsin-Madison. NMR: Novice Level, Spectrum 14. [Link]

  • NIST. 4-Aminobutanoic acid, 2TBDMS derivative. NIST WebBook. [Link]

  • Symeres. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • SIELC. Separation of 4-(Dibutylamino)butyronitrile on Newcrom R1 HPLC column. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • MDPI. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Molecules. [Link]

  • Walsh Medical Media. (2022). Analysis of Drug Stability and Chemical Degradation. Pharmaceutical Analytica Acta. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

  • Doc Brown's Chemistry. mass spectrum of butanoic acid. [Link]

  • Aurigene Pharmaceutical Services. (2021). A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. [Link]

  • Longdom Publishing. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Food and Dairy Technology. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • YouTube. (2024). Spectroscopy of Carboxylic Acids. [Link]

  • Preprints.org. (2025). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. [Link]

  • ResearchGate. (2025). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. [Link]

  • University of Baghdad Digital Repository. New Analytical Methods for Drugs Analysis A Comparative Study. [Link]

  • SpectraBase. Butanoic acid, 4-(methylamino)- - Optional[MS (GC)] - Spectrum. [Link]

  • MDPI. (2025). Analytical Method Development and Validation: Calcium Butyrate. Analytica. [Link]

Sources

"preventing degradation of 4-(Dibutylamino)butanoic acid hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-(Dibutylamino)butanoic acid hydrochloride is a critical intermediate, often utilized as a hydrophilic headgroup precursor in the synthesis of ionizable lipids (e.g., for LNP-mRNA delivery systems). Its structural duality—possessing both a tertiary amine and a carboxylic acid—creates a unique "stability cliff" in solution.

While the hydrochloride salt is stable in solid form (if kept dry), solubilization introduces two primary failure modes:

  • Oxidative Degradation: The electron-rich tertiary amine is highly susceptible to N-oxide formation via dissolved oxygen or solvent peroxides.

  • Isoelectric Precipitation: Improper pH buffering can drive the molecule into its zwitterionic state (isoelectric point), causing rapid precipitation.

This guide provides the protocols required to navigate these risks.

The Chemistry of Degradation (Root Cause Analysis)

To prevent degradation, you must understand the mechanism. We are fighting two distinct chemical battles.

A. Oxidative N-Dealkylation & N-Oxide Formation

The dibutylamino group is a tertiary amine.[1] In the presence of Reactive Oxygen Species (ROS)—often introduced by non-degassed solvents or trace peroxides in ethers/alcohols—the lone pair on the nitrogen attacks the oxygen.

  • The Symptom: Solution turns faint yellow to brown.

  • The Marker: LC-MS shows a peak shift of +16 Da (N-Oxide).

  • The Catalyst: Trace metal ions (Fe³⁺, Cu²⁺) from low-grade solvents accelerate this process 100-fold.

B. The Isoelectric Trap (Solubility)

As a hydrochloride salt, the molecule is protonated and soluble in acidic media.

  • pH < 4: Soluble (Cationic: R-NH⁺ / COOH).

  • pH ~ 5–8 (The Danger Zone): The carboxylic acid deprotonates (COO⁻), while the amine remains protonated (NH⁺). The net charge approaches zero (Zwitterion). Solubility hits its minimum here.

  • pH > 10: Soluble (Anionic: R-N / COO⁻), but high pH promotes rapid oxidation.

Visualization: Degradation & Solubility Pathways[2]

DegradationPathways Salt HCl Salt Form (Stable Solid) Solution Solubilized State (Acidic pH) Salt->Solution Dissolve (Degassed H2O/EtOH) Zwitterion Zwitterion Form (pH ~6-8) Solution->Zwitterion pH Adjustment (> pKa1) NOxide N-Oxide Impurity (M+16 Da) Solution->NOxide Peroxides/O2 (Oxidation) Precipitate Precipitation (Solubility Failure) Zwitterion->Precipitate Isoelectric Aggregation

Figure 1: The dual failure modes of 4-(Dibutylamino)butanoic acid: pH-driven precipitation and oxidative corruption.

Critical Handling Protocols

Protocol A: Solvent Preparation (The "Zero-Peroxide" Rule)

Standard reagent-grade ethanol or THF often contains 5–50 ppm peroxides. This is fatal to your molecule.

  • Selection: Use HPLC-grade or LC-MS grade solvents only. Avoid ethers (THF, Diethyl ether) unless freshly distilled or tested negative for peroxides.

  • Peroxide Testing: Test solvents using quantofix peroxide test strips prior to use. Limit: < 1 ppm.

  • Degassing: Sparge all solvents with high-purity Argon (Ar) or Nitrogen (N₂) for 15 minutes per liter before introducing the solid.

Protocol B: Chelation Strategy

To neutralize metal-catalyzed oxidation, add a chelator if the downstream application permits.

  • Additive: Disodium EDTA (Ethylenediaminetetraacetic acid).

  • Concentration: 0.1 mM final concentration in aqueous buffers.

Protocol C: pH Buffering

Avoid the "Isoelectric Trap."

  • Target pH: Maintain pH < 4.0 during storage.

  • Recommended Buffer: 20 mM Citrate Buffer (pH 3.0–3.5) or 0.1% Formic Acid in water.

  • Avoid: Phosphate buffers at pH 7.0–8.0 for long-term storage.

Troubleshooting Dashboard (FAQs)

Q1: My clear solution turned yellow overnight. What happened?

  • Diagnosis: Oxidative degradation (N-Oxide formation).[2]

  • Cause: Likely presence of peroxides in your solvent (e.g., old Ethanol or PEG) or headspace oxygen.

  • Fix: You cannot reverse the oxidation. Discard the solution. For the next batch, use Protocol A (Degassing) and store under an Argon blanket. Consider adding an antioxidant like Methionine (10 mM) if compatible with your assay.

Q2: I adjusted the pH to 7.4 for a biological assay, and the solution became cloudy.

  • Diagnosis: Isoelectric precipitation.

  • Cause: You reached the zwitterionic state where the net charge is zero, minimizing solubility.

  • Fix:

    • Immediate: Acidify back to pH 3 to redissolve.

    • Process Change: If pH 7.4 is required, you must lower the concentration (determine kinetic solubility limit) or use a solubilizing excipient (e.g., 5% DMSO or a cyclodextrin carrier).

Q3: Can I autoclave the solution?

  • Diagnosis: Thermal instability risk.

  • Answer: No. High heat accelerates both oxidation and potential decarboxylation.

  • Fix: Use 0.22 µm sterile filtration (PES or PVDF membranes).

Q4: What is the best way to monitor stability?

  • Method: Reverse-Phase HPLC (C18 column).

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA). The acid keeps the amine protonated and improves peak shape.

  • Detection: Charged Aerosol Detector (CAD) or MS (since the molecule has weak UV absorbance).

Summary Data Tables

Table 1: Stability Risk Matrix
ParameterSafe RangeDanger ZoneConsequence
pH 1.0 – 4.05.5 – 8.5Precipitation (Isoelectric point)
Temperature -20°C to 4°C> 25°CAccelerated Oxidation
Solvent Oxygen Degassed (<1 ppm)SaturatedN-Oxide Formation
Light Protected (Amber)UV ExposureRadical initiation
Table 2: Recommended Storage Conditions
StateContainerAtmosphereTemperatureShelf Life (Est.)
Solid (HCl Salt) Amber Glass, Tightly SealedDesiccated-20°C12–24 Months
Solution (Aqueous) Amber Glass / PolypropyleneArgon Headspace4°C1–2 Weeks
Solution (Organic) Amber GlassArgon Headspace-20°C1–3 Months

Workflow Visualization: Safe Preparation

PrepWorkflow start Start: Solid HCl Salt solvent Select Solvent (Water/EtOH) start->solvent check Peroxide Test (<1 ppm?) solvent->check degas Sparge with Argon (15 mins) check->degas Pass discard Discard/Purify Solvent check->discard Fail dissolve Dissolve Solid (Maintain pH < 4) degas->dissolve filter 0.22 µm Filtration dissolve->filter store Store at -20°C (Argon Blanket) filter->store

Figure 2: Step-by-step decision tree for preparing a stable solution.

References

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[3] Link

    • Relevance: Establishes the mechanism of oxidative degradation in tertiary amines and the role of peroxides.
  • Avanti Polar Lipids. (n.d.). Lipid Stability and Handling.[4]Link

    • Relevance: Industry-standard protocols for handling lipid precursors and preventing oxid
  • PubChem. (2023). 4-(Dimethylamino)butanoic acid (Analogous Chemistry).Link

    • Relevance: Provides physicochemical properties (pKa values) for the methyl-analog, validating the isoelectric point risks for the dibutyl-variant.
  • Lien, E. J., et al. (1982). Kinetics and Mechanism of N-Oxidation of Tertiary Amines. Drug Metabolism Reviews.

Sources

"common pitfalls in the synthesis of 4-(Dibutylamino)butanoic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(Dibutylamino)butanoic acid hydrochloride

Status: Active Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: #SYN-DBABA-404 Subject: Troubleshooting Common Pitfalls in Synthesis and Purification

Introduction: The Scope of the Problem

You are likely here because your synthesis of 4-(Dibutylamino)butanoic acid hydrochloride (CAS: N/A for specific salt, Free Acid Analogues related to GABA derivatives) has resulted in a hygroscopic oil, a low yield, or an inseparable mixture of inorganic salts.

While structurally related to


-aminobutyric acid (GABA), the addition of two bulky butyl groups significantly alters the physicochemical properties of this molecule. It shifts the molecule from a hydrophilic zwitterion to a lipophilic amphiphile, creating unique challenges in solubility and purification that standard amino acid protocols fail to address.

This guide prioritizes the Alkylation-Hydrolysis route, as it is the most robust for laboratory-scale synthesis.

Module 1: The Synthetic Workflow (Visualized)

Before troubleshooting, verify your workflow against this logic map. Deviations here are the root cause of 90% of failures.

G Start Start: Ethyl 4-bromobutyrate + Dibutylamine Check1 Check: Is solvent dry? Start->Check1 Step1 Step 1: N-Alkylation (Solvent: MeCN/Tol, Base: K2CO3) Inter Intermediate: Ethyl 4-(dibutylamino)butyrate Step1->Inter Check1->Start No (Lactone forms) Check1->Step1 Yes Step2 Step 2: Hydrolysis (NaOH/EtOH or HCl/H2O) Inter->Step2 Decision Route Decision Step2->Decision RouteA Method A (Cleanest): Saponification -> Extraction -> HCl gas Decision->RouteA High Purity Req RouteB Method B (Fastest): Acid Hydrolysis -> Evaporation Decision->RouteB Crude/Scale-up Final Target: 4-(Dibutylamino)butanoic acid HCl RouteA->Final RouteB->Final

Figure 1: Logical workflow for the synthesis of 4-(Dibutylamino)butanoic acid HCl. Note the critical decision point at the hydrolysis stage.

Module 2: Reaction Phase Pitfalls (The Alkylation)

Q: Why is my yield of the intermediate ester low (<50%), and why do I see a new peak in the GC/NMR that isn't my product?

A: You are likely competing with intramolecular cyclization (Lactonization).

The starting material, Ethyl 4-bromobutyrate , is prone to cyclizing to form


-butyrolactone , especially if the reaction mixture is heated before the amine reacts or if the base is too strong/concentrated.
  • The Mechanism: The base deprotonates the

    
    -position or simply promotes the internal attack of the carbonyl oxygen on the alkyl bromide.
    
  • The Fix:

    • Order of Addition: Do not mix the bromobutyrate and base and heat them. Mix the Dibutylamine and Base (e.g.,

      
      ) first, then add the bromobutyrate dropwise at a lower temperature (0°C to RT).
      
    • Stoichiometry: Use a slight excess of Dibutylamine (1.1 eq).

    • Solvent: Use Acetonitrile (MeCN). It promotes the

      
       reaction with the amine faster than the cyclization can occur.
      

Q: The reaction mixture turned black/dark brown. Is the product ruined?

A: Not necessarily, but you have likely oxidized the amine.

Dibutylamine can oxidize to form N-oxide impurities or enamines if heated excessively in air.

  • Protocol Adjustment: Run the reaction under an inert atmosphere (

    
     or Ar).
    
  • Purification: The intermediate ester is an oil. Pass it through a short silica plug (eluting with Hexane/EtOAc) before hydrolysis. Do not carry dark tars into the hydrolysis step; they will act as emulsifiers later.

Module 3: Hydrolysis & Isolation (The Critical Phase)[1]

Q: I used aqueous HCl to hydrolyze the ester, but now I can't get the water out. It's a sticky goo.

A: You are experiencing the "Hygroscopic Trap."

Amino acid hydrochlorides are notoriously hygroscopic. Evaporating water leaves a syrup because the salt holds onto water molecules tightly.

  • The Superior Protocol (Method A - Saponification/Precipitation): Instead of acid hydrolysis, use Base Saponification followed by anhydrous salt formation. This avoids water removal issues entirely.

    Step-by-Step Protocol:

    • Saponify: Reflux the intermediate ester with 2.0 eq NaOH in Ethanol/Water (9:1) for 2 hours.

    • Evaporate: Remove the Ethanol under vacuum. You now have the Sodium salt (Solid/Paste).

    • Acidify & Extract (The Trick): Dissolve the residue in minimal water. Adjust pH to ~5-6 (Isoelectric region). Unlike GABA, 4-(Dibutylamino)butanoic acid is lipophilic. Extract the free amino acid into Dichloromethane (DCM) or Chloroform .

    • Dry: Dry the DCM layer with

      
      .[1]
      
    • Salt Formation: Cool the DCM solution to 0°C. Slowly bubble dry HCl gas or add HCl in Dioxane/Ether .

    • Result: The target HCl salt will precipitate as a white solid or can be crystallized by adding Diethyl Ether.

Data Comparison: Hydrolysis Methods

FeatureAcid Hydrolysis (HCl/H2O)Base Saponification + Extraction
Water Removal Very Difficult (Requires Azeotroping)Easy (Drying organic layer)
Inorganic Salts None (if pure reagents used)Removed via extraction
Physical State Often Oil/SyrupCrystalline Solid
Yield High (>90%)Moderate (75-85%)
Purity Lower (Traps impurities)Higher (Extraction acts as purification)

Module 4: Purification & Crystallization

Q: My product is an oil that refuses to crystallize. What now?

A: This is the "Lipophilic Impurity" effect.

If you have excess Dibutylamine or unreacted ester trapped in the salt, it will prevent the crystal lattice from forming.

Troubleshooting Flowchart:

Troubleshooting Start Problem: Product is an Oil Step1 Check 1H NMR Start->Step1 Decision1 Excess Dibutylamine present? Step1->Decision1 Fix1 Wash with dry Ether/Hexane. (Product is insoluble, impurity is soluble) Decision1->Fix1 Yes Decision2 Water present? Decision1->Decision2 No Fix2 Azeotrope with Toluene. Redissolve in DCM, dry with MgSO4, re-precipitate. Decision2->Fix2 Yes

Figure 2: Troubleshooting logic for oiling-out issues.

The "Trituration" Technique:

  • Take your oily residue.

  • Add Diethyl Ether (anhydrous).

  • Sonicate the flask. The oil should turn into a white powder as the ether extracts the impurities and the mechanical energy disrupts the amorphous phase.

  • Filter under Nitrogen (to prevent moisture absorption).

Module 5: Storage and Stability

Q: The white powder turned into a puddle overnight on the bench. Why?

A: Deliquescence. [2]

The HCl salt of this amine is likely deliquescent (it absorbs enough moisture from the air to dissolve itself).

  • Storage: Must be stored in a desiccator or under inert gas at -20°C.

  • Handling: Weigh out quickly. If it becomes sticky, you must dry it under high vacuum (

    
     mbar) at 40°C over 
    
    
    
    to recover the solid.

References

  • Sigma-Aldrich. Ethyl 4-bromobutyrate Product Specification & Safety Data. Retrieved from .

  • ChemicalBook. 4-(Methylamino)butyric acid hydrochloride (Analogous Structure Properties). Retrieved from .

  • PubChem. Dibutylamine Compound Summary. National Library of Medicine. Retrieved from .

  • Koebel, R. F., et al. (1975). "Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents." Journal of Medicinal Chemistry, 18(2), 192-194. (Demonstrates alkylation of amines with ethyl 4-bromobutyrate).

  • Shelver, W. L., et al. (2004). "Enzyme-linked immunosorbent assay development for the beta-adrenergic agonist zilpaterol." Journal of Agricultural and Food Chemistry, 52(8), 2159-2166. (Details hapten synthesis using ethyl 4-bromobutyrate linker chemistry).

Sources

Technical Support Center: Optimizing In Vivo Dosage for 4-(Dibutylamino)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Information regarding the specific in vivo pharmacology of 4-(Dibutylamino)butanoic acid hydrochloride is not extensively available in public scientific literature. This guide, therefore, provides a framework based on established principles of preclinical in vivo study design and dosage optimization for novel chemical entities. The protocols and strategies outlined here are broadly applicable for researchers initiating in vivo studies with a new compound.

Frequently Asked Questions (FAQs)

Q1: We have promising in vitro data for 4-(Dibutylamino)butanoic acid hydrochloride. How do we determine a starting dose for our first in vivo animal study?

A1: Extrapolating a starting dose from in vitro data is a critical first step. A common approach is to use the in vitro EC50 or IC50 values as a benchmark. The goal is to achieve plasma concentrations in the animal model that are a multiple of the in vitro effective concentration. However, this should be done in conjunction with a thorough literature review of compounds with similar structures or mechanisms of action.[1] If no data is available, a pilot study with a very low, sub-therapeutic dose is recommended to assess for any immediate adverse effects.[1] A maximum tolerated dose (MTD) study should be conducted to establish the upper limit of safety before proceeding to efficacy studies.[2]

Q2: What is a dose-ranging study and why is it essential for our research on 4-(Dibutylamino)butanoic acid hydrochloride?

A2: A dose-ranging study is a fundamental preclinical experiment designed to determine the safe and effective dose range of a new chemical entity like 4-(Dibutylamino)butanoic acid hydrochloride.[3][4] Its primary objectives are to identify the Minimum Effective Dose (MED), which is the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD), the highest dose that can be administered without unacceptable side effects.[3][5] This information is crucial for designing subsequent, more comprehensive studies and is a key component of regulatory submissions for new drug candidates.[4]

Q3: What are the key considerations when selecting an animal model for in vivo studies with 4-(Dibutylamino)butanoic acid hydrochloride?

A3: The choice of animal model is a critical factor that can significantly influence the outcome of your study.[6] The selected model should be physiologically relevant to the human condition you are aiming to treat.[6] For example, if you are investigating a neurological application, a model with a well-characterized central nervous system is essential. It is also important to consider the metabolic and physiological differences between species, as these can affect the pharmacokinetics and pharmacodynamics of the compound.[1][7]

Q4: How important are pharmacokinetic (PK) and pharmacodynamic (PD) studies at this stage?

A4: PK and PD studies are vital for understanding how 4-(Dibutylamino)butanoic acid hydrochloride is absorbed, distributed, metabolized, and excreted (ADME) by the body, and what effect it has at different concentrations.[8] Early PK/PD data can explain discrepancies between in vitro and in vivo results and guide the optimization of the dosing regimen, such as the frequency of administration.[2][9] Understanding the compound's half-life is particularly important for maintaining therapeutic levels without causing toxicity.[2]

Troubleshooting Guide

Issue 1: High Incidence of Adverse Events and Mortality at Predicted "Safe" Doses

Question: We initiated our in vivo study with a dose of 4-(Dibutylamino)butanoic acid hydrochloride that we believed to be safe based on in vitro cytotoxicity assays, but we are observing significant toxicity and animal mortality. What could be the cause and how do we troubleshoot this?

Answer: This is a common and serious issue when transitioning from in vitro to in vivo models. The discrepancy often arises from the complex biological environment in a living organism that cannot be fully replicated in a cell culture dish.

Troubleshooting Steps:

  • Re-evaluate Pharmacokinetics (PK): The in vivo PK profile of your compound may be significantly different than anticipated. It could have a longer half-life or higher bioavailability in the animal model, leading to drug accumulation and toxicity.[2]

    • Recommendation: Conduct a preliminary PK study in a small cohort of animals. This will help determine key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and the elimination half-life.[2]

  • Assess Off-Target Effects: 4-(Dibutylamino)butanoic acid hydrochloride may have off-target effects in vivo that are not apparent in your in vitro assays.

    • Recommendation: Perform a dose-ranging toxicity study with a small group of animals. Start with a much lower dose and gradually escalate to identify the MTD.[2] Monitor the animals closely for clinical signs of toxicity.

  • Consider the Vehicle: The vehicle used to dissolve or suspend your compound could be contributing to the observed toxicity.

    • Recommendation: Administer the vehicle alone to a control group of animals to rule out any vehicle-specific toxic effects.[2]

  • Review the Animal Model: The chosen animal model may have a different susceptibility to the compound compared to what was predicted.

    • Recommendation: Consult scientific literature to ensure the selected animal model is appropriate for this class of compound.[2]

Issue 2: Lack of Efficacy in the In Vivo Model Despite Potent In Vitro Activity

Question: 4-(Dibutylamino)butanoic acid hydrochloride shows excellent activity against our target in vitro, but we are not observing a significant therapeutic effect in our animal model. What are the potential reasons for this discrepancy?

Answer: A lack of in vivo efficacy despite promising in vitro data is a frequent hurdle in drug development. This often points to issues with drug exposure at the target site or other in vivo factors.

Troubleshooting Steps:

  • Inadequate Drug Exposure at the Site of Infection: The compound may not be reaching the target tissue at a high enough concentration to exert its therapeutic effect.

    • Recommendation: Conduct a biodistribution study using a radiolabeled version of 4-(Dibutylamino)butanoic acid hydrochloride to determine its concentration in various tissues over time.[10] Alternatively, measure the compound's concentration in the target tissue at different time points after administration.

  • Rapid Metabolism or Clearance: The compound may be rapidly metabolized and cleared from the body, resulting in a short half-life and insufficient time to act on the target.[9]

    • Recommendation: Perform a PK study to determine the compound's half-life.[2] If it is too short, consider alternative formulations to prolong its release or increase the dosing frequency.

  • Poor Bioavailability: If administered orally, the compound may have low bioavailability, meaning only a small fraction of the dose reaches the systemic circulation.[9]

    • Recommendation: Compare the PK profiles after intravenous (IV) and oral administration to determine the absolute oral bioavailability. If bioavailability is low, formulation strategies such as using absorption enhancers or lipid-based delivery systems may be necessary.[11]

  • Plasma Protein Binding: The compound may be highly bound to plasma proteins, leaving only a small fraction of the free drug available to interact with the target.

    • Recommendation: Determine the extent of plasma protein binding in vitro. This information is crucial for interpreting the relationship between total plasma concentration and pharmacological activity.

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of 4-(Dibutylamino)butanoic acid hydrochloride and to identify a range of doses for subsequent efficacy studies.[5][12]

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., mice or rats).

  • Group Selection: Establish at least 3-4 dose groups, plus a vehicle control group.[13]

  • Dose Selection: Based on any available data, select a starting dose that is expected to be sub-therapeutic. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.[5]

  • Administration: Administer 4-(Dibutylamino)butanoic acid hydrochloride via the intended clinical route (e.g., intravenous, intraperitoneal, oral gavage).[14]

  • Monitoring: Closely monitor the animals for a defined period for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Endpoint Measurement: The primary endpoint is the identification of the dose level that causes no more than a 10% weight loss and no mortality or severe clinical signs. This is defined as the MTD.

  • Data Analysis: Analyze the dose-response relationship for toxicity to determine the No Observed Adverse Effect Level (NOAEL).[5]

Table 1: Example Dose Escalation Scheme for an MTD Study

GroupDose (mg/kg)Number of AnimalsExpected Outcome
1Vehicle Control5No adverse effects
215No adverse effects
335Mild, transient effects
4105Moderate, reversible effects
5305Potential for severe effects, approaching MTD
Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic ADME profile of 4-(Dibutylamino)butanoic acid hydrochloride.[8]

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of 4-(Dibutylamino)butanoic acid hydrochloride at a therapeutically relevant and well-tolerated level.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of 4-(Dibutylamino)butanoic acid hydrochloride.[15]

  • Data Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC (area under the curve), and elimination half-life.

Visualizations

Dose_Optimization_Workflow cluster_0 Phase 1: Dose-Ranging & Safety cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Studies In Vitro Data In Vitro Data Starting Dose Selection Starting Dose Selection In Vitro Data->Starting Dose Selection Extrapolation MTD Study MTD Study Starting Dose Selection->MTD Study Dose Escalation NOAEL Determination NOAEL Determination MTD Study->NOAEL Determination Toxicity Assessment Single Dose PK Single Dose PK NOAEL Determination->Single Dose PK Well-Tolerated Dose ADME Profile ADME Profile Single Dose PK->ADME Profile Bioanalysis Dose Regimen Design Dose Regimen Design ADME Profile->Dose Regimen Design Half-life, Bioavailability Efficacy Study Efficacy Study Dose Regimen Design->Efficacy Study MED & Therapeutic Window Optimal Dose Optimal Dose Efficacy Study->Optimal Dose

Caption: Workflow for In Vivo Dose Optimization.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Action cluster_2 Resolution Start Start High_Toxicity High Toxicity/ Mortality Start->High_Toxicity No_Efficacy Lack of In Vivo Efficacy Start->No_Efficacy Check_PK Re-evaluate PK High_Toxicity->Check_PK Check_Vehicle Assess Vehicle Toxicity High_Toxicity->Check_Vehicle Check_Model Review Animal Model High_Toxicity->Check_Model Check_Bioavailability Assess Bioavailability/ Metabolism No_Efficacy->Check_Bioavailability Check_Exposure Measure Target Site Exposure No_Efficacy->Check_Exposure Adjust_Dose Adjust Dose/ Regimen Check_PK->Adjust_Dose Reformulate Reformulate Compound Check_Vehicle->Reformulate Check_Model->Adjust_Dose Check_Bioavailability->Reformulate Check_Exposure->Adjust_Dose

Caption: Troubleshooting In Vivo Study Outcomes.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • Infinix Bio. (2026, February 20). Understanding Dose Escalation in Animal Studies: A Critical Component of Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Hoeford Research Limited. (n.d.). Dose Range Finding. Retrieved from [Link]

  • Wikipedia. (n.d.). Animal testing on rodents. Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study?. Retrieved from [Link]

  • Ichor Bio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]

  • PMC. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]

Sources

"troubleshooting guide for 4-(Dibutylamino)butanoic acid hydrochloride experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Troubleshooting, Handling, and Analysis of Lipid Intermediates[1]

Executive Summary

4-(Dibutylamino)butanoic acid hydrochloride (often abbreviated in internal workflows as 4-DBA[1]·HCl ) is a critical intermediate used primarily in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and as a reference standard for impurity profiling in mRNA delivery systems.[1]

Unlike its smaller analog (4-dimethylaminobutyric acid), the dibutyl substitution significantly increases lipophilicity, altering its solubility profile and interaction with chromatographic stationary phases.[1] This guide addresses the specific challenges of handling this amphiphilic salt, focusing on solubility anomalies, "invisible" HPLC detection, and pKa-dependent formulation issues.

Part 1: Physicochemical Handling & Stability[1][2]
Q: My reference standard arrived as a solid but turned into a sticky gum after opening. Is it degraded?

A: Likely not degraded, but deliquesced .[1] The hydrochloride salt of 4-(dibutylamino)butanoic acid is significantly hygroscopic .[1] The cationic ammonium center interacts strongly with atmospheric moisture.

  • The Mechanism: The HCl salt lattice energy is disrupted by water molecules, causing the solid to dissolve in its own absorbed water (deliquescence).

  • The Fix:

    • Desiccation: Store the vial in a desiccator with active silica gel or P₂O₅.

    • Handling: Always weigh this compound in a glovebox or a humidity-controlled weighing station (<30% RH).[1]

    • Recovery: If the compound is gummy but chemically pure (verify via NMR), dissolve the entire content in a known volume of anhydrous ethanol to create a volumetric stock solution, rather than attempting to scrape the solid.

Q: I am experiencing solubility issues. It dissolves in water but precipitates when added to my organic phase. Why?

A: You are fighting the Salt vs. Free Base dichotomy.[1]

  • As the HCl Salt: It is highly soluble in water and lower alcohols (Methanol, Ethanol) due to the ionic charge. It is insoluble in non-polar solvents (Hexane, Chloroform, Ethyl Acetate).[1]

  • As the Free Base (Zwitterion/Neutral): If you neutralize the solution (pH > 7), the carboxylic acid deprotonates (COO⁻) and the amine may deprotonate depending on pH, potentially reducing solubility in pure organics unless the pH is carefully tuned to suppress ionization.

  • Troubleshooting Protocol:

    • For Organic Synthesis: You must perform a "Free Basing" step.[1] Dissolve the HCl salt in minimal water, adjust pH to ~10 with NaOH, and extract into Dichloromethane (DCM) or Ethyl Acetate.[1]

    • For LNP Formulation: Dissolve the HCl salt in the aqueous phase (buffer), not the ethanol lipid phase.[1]

Data Table 1: Estimated Solubility Profile (4-DBA·HCl)

Solvent Solubility Mechanistic Reason
Water (pH < 4) High (>50 mg/mL) Fully ionized (Cationic NH⁺).[1]
Ethanol (Anhydrous) High (>20 mg/mL) Polar enough to solvate the ion pair.[1]
Chloroform Low / Insoluble Salt form is too polar.[1]

| Hexane | Insoluble | Salt form is lipophobic.[1] |

Part 2: Analytical Challenges (HPLC/LC-MS)
Q: I injected 1 mg/mL of the sample onto my HPLC, but I see no peaks at 254 nm. Is the column clogged?

A: The column is likely fine; your detection method is chemically mismatched . 4-(Dibutylamino)butanoic acid lacks a chromophore .[1] It has no aromatic rings or conjugated pi-systems to absorb UV light at standard wavelengths (254/280 nm).[1]

  • The Fix:

    • Switch Detector: Use CAD (Charged Aerosol Detector) , ELSD (Evaporative Light Scattering) , or MS (Mass Spectrometry) .[1] These are universal detectors.

    • Low-UV Monitoring: If you must use UV, set the wavelength to 205–210 nm .[1] However, expect high background noise and poor sensitivity, as the carboxylic acid carbonyl has only a weak absorbance here [1].[1]

    • Derivatization: Pre-column derivatization with reagents like O-phthalaldehyde (OPA) or FMOC-Cl will add a fluorescent tag to the amine, making it detectable.[1] Note: This only works effectively if the amine is accessible and not sterically hindered by the butyl groups.

Q: The retention time drifts significantly between runs. What is happening?

A: This is a classic "Ion Pairing" issue. The molecule contains both a basic amine (dibutylamino) and an acidic tail (carboxylic acid).[1] It is zwitterionic.[1]

  • Cause: Without a buffer, the protonation state of the molecule changes locally as it travels through the column, leading to peak tailing and drift.

  • The Fix:

    • Buffer is Mandatory: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in the mobile phase.[1] This locks the carboxylic acid in its protonated (neutral) state and the amine in its protonated (cationic) state.

    • Column Choice: Use a C18 column with base-deactivation or a HILIC column .[1] Standard C18 columns may show secondary interactions with the amine, causing tailing.[1]

Part 3: Experimental Workflow Visualizations
Workflow 1: Analytical Method Selection

This logic gate helps you select the correct detection method based on available equipment and sensitivity needs.

AnalyticalWorkflow Start Start: Analyze 4-(Dibutylamino)butanoic acid CheckChromophore Check Structure: Contains Aromatic Ring? Start->CheckChromophore NoChromophore No (Aliphatic Amine/Acid) CheckChromophore->NoChromophore Result Decision Select Detector NoChromophore->Decision MethodA Method A: LC-MS/MS (High Sensitivity, Quantitation) Decision->MethodA Trace Analysis (<1 ppm) MethodB Method B: CAD / ELSD (Universal, Impurity Profiling) Decision->MethodB Purity/Assay (>0.1%) MethodC Method C: Derivatization + UV/FL (If only UV available) Decision->MethodC Legacy Equipment

Caption: Decision matrix for selecting the appropriate HPLC detector. Due to the lack of UV chromophores, CAD or MS is recommended over standard UV.[1]

Workflow 2: Solubility & pH Behavior

Understanding the protonation state is vital for extraction and formulation.[1]

SolubilityLogic Acidic pH < 4 (Cationic Form) Soluble in Water Neutral pH ~ 6-7 (Zwitterionic) Low Solubility Acidic->Neutral Add NaOH Neutral->Acidic Add HCl Basic pH > 10 (Anionic/Free Base) Soluble in Organics* Neutral->Basic Add NaOH Basic->Neutral Add HCl

Caption: pH-dependent solubility states. The HCl salt (Cationic) is water-soluble.[1][2] High pH allows extraction into organic solvents.[1]

Part 4: Synthesis & Formulation FAQ
Q: I'm using this to synthesize a cationic lipid. The reaction yield is low.

A: The HCl counter-ion might be quenching your reaction.[1] If you are performing an esterification (reacting the carboxylic acid with an alcohol headgroup) or an amidation, the HCl attached to the amine can interfere with coupling reagents (like EDC/NHS or HATU).

  • Troubleshooting:

    • Desalt First: Convert the HCl salt to the free base using a basic resin or extraction (as described in Part 1) before starting the coupling reaction.

    • Base Scavenger: If you must use the salt, add an excess of a non-nucleophilic base (like DIPEA or Triethylamine) to the reaction mixture to neutralize the HCl in situ [2].

Q: What is the estimated pKa, and why does it matter for LNP formulation?

A: While experimental values for the dibutyl variant are sparse, structurally similar amino-butanoic acids exhibit:

  • Carboxylic Acid pKa: ~4.0 – 4.5[1]

  • Tertiary Amine pKa: ~9.5 – 10.5[1]

  • Impact: In LNP formulation, the N/P ratio (Nitrogen to Phosphate ratio) calculation must account for the purity of your salt.[1] If you weigh 100mg of the HCl salt, remember that ~15-20% of that weight is Chloride (Cl⁻), not the active lipid.[1] You must correct the molecular weight in your calculations to ensure the correct stoichiometry with the mRNA [3].

References
  • Shimadzu Corporation. (n.d.).[1] Analytical Methods for Amino Acids - Detection Modes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12388043, 4-(Butylamino)butanoic acid. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-(Dibutylamino)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the foundation of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of synthesized 4-(Dibutylamino)butanoic acid hydrochloride. Moving beyond a simple listing of protocols, we explore the causality behind experimental choices, advocating for a multi-pronged, orthogonal approach to build a self-validating and trustworthy purity profile. This document details step-by-step protocols for Titrimetry, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by comparative data and visual workflows to ensure comprehensive and robust quality assessment.

Introduction: The Criticality of Purity for 4-(Dibutylamino)butanoic Acid Hydrochloride

4-(Dibutylamino)butanoic acid hydrochloride is a tertiary amine derivative with potential applications in various research and development sectors, including its use as a building block in the synthesis of more complex molecules. As with any synthesized compound intended for further use, particularly in a biological or pharmaceutical context, its purity is paramount. The presence of unreacted starting materials, by-products, or residual solvents can drastically alter experimental results, compromise safety, and invalidate costly research.

The challenge lies in the fact that "purity" is not a monolithic concept but is intrinsically linked to the analytical method used for its determination.[1] A compound that appears pure by one technique may reveal a host of impurities under the scrutiny of another. Therefore, this guide champions an orthogonal validation strategy , where multiple, mechanistically different analytical techniques are employed to build a comprehensive and reliable purity profile.

The Synthetic Landscape: Predicting Potential Impurities

A robust validation strategy begins with understanding the synthesis. A common route to 4-(Dibutylamino)butanoic acid involves the N-alkylation of dibutylamine with a 4-halobutanoic acid ester, followed by hydrolysis and salt formation.

Plausible Synthetic Route:

  • Alkylation: Dibutylamine + Ethyl 4-bromobutanoate → Ethyl 4-(dibutylamino)butanoate

  • Hydrolysis: Ethyl 4-(dibutylamino)butanoate + NaOH → Sodium 4-(dibutylamino)butanoate

  • Acidification/Salt Formation: Sodium 4-(dibutylamino)butanoate + HCl → 4-(Dibutylamino)butanoic acid hydrochloride

This process can introduce several classes of impurities:

  • Starting Materials: Unreacted dibutylamine or ethyl 4-bromobutanoate.

  • Over-alkylation Products: Quaternary ammonium salts formed if the product reacts further.

  • By-products of Hydrolysis: Ethanol.

  • Inorganic Salts: Sodium bromide (from step 1) and sodium chloride (from step 3).[2]

  • Residual Solvents: Solvents used during reaction and purification (e.g., THF, Ethanol, Acetone).

A successful validation workflow must be capable of detecting and quantifying these specific, process-related impurities as well as any unknown contaminants.

Comparative Analysis of Core Purity Validation Methods

We will compare three principal techniques that offer orthogonal insights into the purity of 4-(Dibutylamino)butanoic acid hydrochloride: Titrimetry, HPLC, and qNMR.

Method 1: Acid-Base Titration (The Absolute Assay)

Principle: Titration provides an absolute measure of the concentration of the hydrochloride salt. A standardized solution of a strong base (e.g., Sodium Hydroxide) is used to neutralize the acidic proton of the hydrochloride, with the endpoint determined potentiometrically or via a colorimetric indicator.[3][4][5]

  • Expertise & Causality: This method is invaluable because it directly quantifies the active salt form, providing a mass-based purity value (assay) that is independent of chromatographic or spectroscopic responses. It is a first-principles technique that relies on well-understood stoichiometry. However, its primary limitation is its lack of specificity. Any acidic impurity will be titrated along with the target compound, potentially leading to an overestimation of purity. Therefore, titration should never be used in isolation but as a crucial component of a larger validation package.

Method 2: High-Performance Liquid Chromatography (The Separation Powerhouse)

Principle: HPLC separates the target compound from its impurities based on their differential interactions with a stationary phase (the column) and a mobile phase.[6][7] For a polar, charged molecule like our target, reverse-phase chromatography is often effective. Detection is typically performed using a UV detector or, for compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Expertise & Causality: HPLC excels at detecting and quantifying trace-level impurities, offering high sensitivity and resolution.[8] By separating components, it provides a "purity by area percent" value, which is a relative measure. Its strength is in profiling the impurity landscape. The choice of mobile phase is critical; an acidic mobile phase (e.g., using phosphoric or formic acid) is often necessary to ensure good peak shape for amines by suppressing silanol interactions on the column.[9][10] The limitation of standard HPLC is that it assumes all impurities are detected and that their response factors are similar to the main peak, which is not always true.

Method 3: Quantitative NMR (qNMR) (The Structural and Quantitative Virtuoso)

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. In its quantitative application (qNMR), the integral of a specific signal is directly proportional to the number of nuclei giving rise to that signal.[11][12] By comparing the integral of a known analyte signal to that of a certified internal standard of known concentration, an absolute purity can be determined without needing a reference standard of the analyte itself.[13][14]

  • Expertise & Causality: qNMR is a powerful, versatile, and orthogonal method for purity evaluation.[1] It offers simultaneous structural confirmation and absolute quantification.[13] It can detect impurities that are often missed by other techniques, such as residual solvents and even water.[1] The key to accurate qNMR is selecting an internal standard with peaks that do not overlap with the analyte, is stable, and has a known purity.[11][12] Furthermore, specific acquisition parameters must be carefully optimized to ensure the data is truly quantitative.

Data Presentation: A Comparative Purity Assessment

To illustrate the power of this orthogonal approach, consider the hypothetical data below for a newly synthesized batch of 4-(Dibutylamino)butanoic acid hydrochloride compared against a commercially available alternative.

Table 1: Comparative Purity Analysis

Analytical MethodParameter MeasuredSynthesized Batch (Lot #2026-02A)Commercial Alternative (Lot #C-54321)
Acid-Base Titration Assay (vs. NaOH)99.7%99.5%
HPLC-UV (210 nm) Purity (Area %)99.1%99.6%
Known Impurity 1 (Dibutylamine)0.35%Not Detected
Unknown Impurity at RRT 1.20.41%0.25%
Total Impurities0.9%0.4%
¹H qNMR Absolute Purity (vs. Maleic Acid)98.8%99.4%
Residual Acetone0.2%Not Detected
Residual Water (Karl Fischer)0.15%0.10%
Final Purity Statement Mass Balance Purity 98.8% 99.4%

Analysis of Results:

  • The Titration assay is highest for the synthesized batch, likely because the unreacted dibutylamine impurity is also basic and contributes to the result.

  • HPLC reveals that the synthesized batch has a higher level of impurities, including a significant amount of starting material.

  • qNMR provides the most accurate absolute purity value, accounting for non-UV active impurities like residual solvent, which HPLC missed. This demonstrates the value of qNMR as a non-destructive, universal detection method.[12][13]

Experimental Protocols and Workflows

A logical workflow ensures that each analytical step informs the next, building a comprehensive quality profile.

G cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment (Orthogonal Methods) cluster_2 Final Assessment Sample Synthesized Sample Identity Structural Identity Confirmation (¹H & ¹³C NMR, MS) Sample->Identity Step 1 HPLC Impurity Profiling (HPLC-UV/ELSD) Identity->HPLC Step 2a Titration Absolute Assay (Acid-Base Titration) Identity->Titration Step 2b qNMR Absolute Purity & Solvent Content (¹H qNMR) Identity->qNMR Step 2c MassBalance Mass Balance Calculation (Assay - Impurities - Water - Solvents) HPLC->MassBalance Step 3 Titration->MassBalance Step 3 qNMR->MassBalance Step 3 CoA Certificate of Analysis (CoA) Generation MassBalance->CoA Step 4

Protocol: Acid-Base Titration
  • Preparation of Titrant: Prepare and standardize a 0.1 M Sodium Hydroxide (NaOH) solution against potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 200 mg of 4-(Dibutylamino)butanoic acid hydrochloride into a 150 mL beaker. Dissolve in 50 mL of deionized water.

  • Titration: Immerse a calibrated pH electrode into the solution. Titrate with the standardized 0.1 M NaOH solution, recording the pH and volume of titrant added.

  • Endpoint Determination: Determine the equivalence point from the inflection point of the titration curve (the point of greatest pH change).[5]

  • Calculation: Purity (%) = (V × M × FW) / (W × 10) Where:

    • V = Volume of NaOH at equivalence point (mL)

    • M = Molarity of standardized NaOH (mol/L)

    • FW = Formula Weight of the analyte ( g/mol )

    • W = Weight of the sample (mg)

Protocol: HPLC Impurity Profiling
  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min[9][10]

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Standard/Sample Preparation: Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Prepare a working solution at 0.1 mg/mL by diluting the stock.

  • Analysis: Inject a blank (diluent), followed by the sample solution.

  • Data Processing: Integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks. Identify known impurities by comparing their retention times to reference standards, if available.

Protocol: Quantitative ¹H NMR (qNMR)
  • Internal Standard (IS) Preparation: Accurately weigh approximately 20 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into a volumetric flask and dilute to a known volume with a suitable deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh approximately 30 mg of the analyte into an NMR tube. Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the NMR tube. Ensure complete dissolution.[11]

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard 1D proton experiment with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16-32 scans for good signal-to-noise.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculation: Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P = Purity of the Internal Standard

G cluster_methods Analytical Methods cluster_impurities Impurity Types Titration Titration AcidicBasic Acidic/Basic Impurities Titration->AcidicBasic Detects HPLC HPLC Chromophoric UV-Active Impurities HPLC->Chromophoric Detects & Separates qNMR qNMR qNMR->AcidicBasic Detects & Quantifies qNMR->Chromophoric Detects & Quantifies NonChromophoric Non-UV Active / Volatile Impurities (e.g., Solvents) qNMR->NonChromophoric Detects & Quantifies Structural Structural Isomers qNMR->Structural Detects & Quantifies

Conclusion

Validating the purity of a synthesized compound like 4-(Dibutylamino)butanoic acid hydrochloride is a multi-faceted task that requires more than a single measurement. An orthogonal approach, leveraging the absolute assay power of titration , the high-resolution separation of HPLC , and the structural and absolute quantitative capabilities of qNMR , provides a self-validating system. This comprehensive strategy ensures that the stated purity is not just a number, but a trustworthy and robust reflection of the material's true composition, empowering researchers to proceed with confidence in their subsequent experiments and development programs.

References

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2023). Patsnap Eureka. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2023). ResolveMass Laboratories Inc. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • Bhimanagouda, N. P., et al. (2011). Rapid simultaneous determination of amines and organic acids in citrus using high-performance liquid chromatography. PubMed. [Link]

  • Patil, B. et al. (2011). Rapid simultaneous determination of amines and organic acids in citrus using high-performance liquid chromatography. ResearchGate. [Link]

  • ACID-BASE TITRATION. Course Hero. [Link]

  • I. ACID-BASE NEUTRALIZATION, TITRATION. Studylib. [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2018). Longdom Publishing. [Link]

  • Measuring Organic Acids and Organic Anions with Precision. (2023). Chromatography Today. [Link]

  • Analytical Methods for Organic Acids. Shimadzu. [Link]

  • Determining Solution Concentration by Acid-Base Titration. LibreTexts Chemistry. [Link]

Sources

A Comparative Analysis for the Research Professional: GABA vs. The Investigational Compound 4-(Dibutylamino)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a detailed comparative analysis of Gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, and 4-(Dibutylamino)butanoic acid hydrochloride, an investigational compound of interest. While GABA's role is extensively documented, 4-(Dibutylamino)butanoic acid hydrochloride remains a less-characterized molecule. This document, therefore, serves a dual purpose: to provide a robust overview of GABA's established neuropharmacology and to propose a structured, evidence-based framework for the comprehensive evaluation of 4-(Dibutylamino)butanoic acid hydrochloride as a potential GABAergic modulator.

Part 1: Foundational Neuropharmacology: GABA as the Gold Standard

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its primary function is to reduce neuronal excitability by binding to specific receptors, leading to a hyperpolarization of the neuron and a decrease in the likelihood of an action potential. This inhibitory action is fundamental to maintaining a balanced neural environment and is implicated in a vast array of physiological and psychological processes.

Mechanism of Action: The GABAergic System

GABA exerts its effects through two main classes of receptors: GABA_A and GABA_B.

  • GABA_A Receptors: These are ionotropic receptors that form a chloride ion channel. Upon GABA binding, the channel opens, allowing an influx of chloride ions (Cl-) into the neuron. This influx increases the negative charge inside the neuron, moving it further away from the threshold required for firing. This process is known as hyperpolarization.

  • GABA_B Receptors: These are metabotropic receptors that are coupled to G-proteins. Their activation leads to a cascade of intracellular events that ultimately result in the opening of potassium ion (K+) channels. The subsequent efflux of K+ also leads to hyperpolarization. Additionally, GABA_B receptor activation can inhibit adenylyl cyclase and reduce calcium (Ca2+) influx.

GABA_Signaling_Pathway cluster_GABA_A GABA_A Receptor Pathway cluster_GABA_B GABA_B Receptor Pathway GABA_A GABA_A Receptor (Ionotropic) Cl_channel Chloride Channel (Opens) GABA_A->Cl_channel GABA Binding Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization_A Neuronal Hyperpolarization Cl_influx->Hyperpolarization_A Inhibition Reduced Neuronal Excitability Hyperpolarization_A->Inhibition GABA_B GABA_B Receptor (Metabotropic) G_protein G-protein Activation GABA_B->G_protein GABA Binding K_channel K+ Channel (Opens) G_protein->K_channel K_efflux K+ Efflux K_channel->K_efflux Hyperpolarization_B Neuronal Hyperpolarization K_efflux->Hyperpolarization_B Hyperpolarization_B->Inhibition GABA GABA GABA->GABA_A GABA->GABA_B

Figure 1: Signaling pathways of GABA_A and GABA_B receptors.

Pharmacokinetic Limitations of Exogenous GABA

A significant challenge in the therapeutic application of GABA is its limited ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside. This property of GABA restricts its direct use as an oral therapeutic for CNS disorders.

Part 2: 4-(Dibutylamino)butanoic acid hydrochloride: An Investigational Perspective

4-(Dibutylamino)butanoic acid hydrochloride is a derivative of butanoic acid with a dibutylamino group at the 4-position. Its structural similarity to GABA suggests that it may interact with the GABAergic system. The key structural difference is the presence of the two butyl groups on the amine nitrogen.

Hypothesized Advantages and Rationale for Investigation

The rationale for investigating a compound like 4-(Dibutylamino)butanoic acid hydrochloride stems from the desire to overcome the pharmacokinetic limitations of GABA. The addition of the lipophilic dibutyl groups could potentially increase the molecule's ability to penetrate the BBB, thereby enhancing its bioavailability in the CNS.

Table 1: Comparative Physicochemical Properties (Theoretical)

PropertyGABA4-(Dibutylamino)butanoic acid hydrochloride (Predicted)Rationale for Difference
Chemical Structure C4H9NO2C12H26ClNO2Addition of two butyl groups and hydrochloride salt.
Molecular Weight 103.12 g/mol 251.80 g/mol Increased by the addition of the dibutylamino group.
Lipophilicity (LogP) LowHigherThe alkyl chains of the dibutyl group increase lipid solubility.
Blood-Brain Barrier Permeability Very LowPotentially HigherIncreased lipophilicity is a key factor in passive diffusion across the BBB.

Part 3: A Proposed Experimental Framework for Comparative Analysis

To rigorously evaluate 4-(Dibutylamino)butanoic acid hydrochloride and compare it to GABA, a multi-tiered experimental approach is necessary. The following protocols outline a logical progression from in vitro characterization to in vivo functional assessment.

Tier 1: In Vitro Receptor Binding and Functional Assays

The initial step is to determine if and how 4-(Dibutylamino)butanoic acid hydrochloride interacts with GABA receptors.

Experimental Protocol 1: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of 4-(Dibutylamino)butanoic acid hydrochloride for GABA_A and GABA_B receptors.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent cerebral cortex.

    • Incubate the membrane preparations with a known radiolabeled ligand (e.g., [3H]muscimol for GABA_A or [3H]GABA in the presence of a GABA_A antagonist for GABA_B) and varying concentrations of the test compound (4-(Dibutylamino)butanoic acid hydrochloride) or GABA (as a positive control).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Plot the displacement curves and calculate the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane Synaptic Membranes Incubation Incubation Membrane->Incubation Radioligand [3H]Radioligand Radioligand->Incubation Compound Test Compound (Varying Concentrations) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Figure 2: Workflow for a competitive radioligand binding assay.

Experimental Protocol 2: Electrophysiological Recordings

  • Objective: To assess the functional activity of 4-(Dibutylamino)butanoic acid hydrochloride at GABA receptors (i.e., is it an agonist, antagonist, or modulator?).

  • Methodology:

    • Use patch-clamp electrophysiology on cultured neurons or brain slices.

    • Obtain a whole-cell recording from a neuron.

    • Apply GABA to the cell to elicit a baseline current response.

    • Apply 4-(Dibutylamino)butanoic acid hydrochloride at various concentrations and measure the resulting current.

    • To test for allosteric modulation, co-apply the test compound with GABA and observe any potentiation or inhibition of the GABA-evoked current.

Tier 2: In Vivo Pharmacokinetic and Behavioral Studies

If in vitro activity is confirmed, the next phase is to evaluate the compound's properties in a living organism.

Experimental Protocol 3: Blood-Brain Barrier Penetration Study

  • Objective: To quantify the ability of 4-(Dibutylamino)butanoic acid hydrochloride to cross the BBB.

  • Methodology:

    • Administer a known dose of the compound to rodents intravenously or intraperitoneally.

    • At various time points, collect blood and brain tissue samples.

    • Homogenize the brain tissue.

    • Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to measure the concentration of the compound in both the plasma and the brain homogenate.

    • Calculate the brain-to-plasma concentration ratio to determine BBB penetration.

PK_Study_Workflow Dosing Administer Compound to Rodent Sampling Collect Blood & Brain at Time Points Dosing->Sampling Processing Process Samples (Plasma Separation, Brain Homogenization) Sampling->Processing LCMS LC-MS Analysis Processing->LCMS Ratio Calculate Brain/Plasma Ratio LCMS->Ratio

Figure 3: Workflow for a pharmacokinetic study to assess BBB penetration.

Experimental Protocol 4: Behavioral Assays for GABAergic Activity

  • Objective: To determine if 4-(Dibutylamino)butanoic acid hydrochloride elicits behavioral effects consistent with GABAergic agonism (e.g., anxiolytic, sedative, anticonvulsant effects).

  • Methodology:

    • Elevated Plus Maze: To assess anxiolytic effects. An increase in the time spent in the open arms of the maze is indicative of reduced anxiety.

    • Open Field Test: To measure locomotor activity and assess for sedative effects. A decrease in distance traveled can indicate sedation.

    • Pentylenetetrazol (PTZ)-induced Seizure Model: To evaluate anticonvulsant properties. The ability of the compound to prevent or delay the onset of seizures induced by the convulsant agent PTZ suggests anticonvulsant activity.

Part 4: Synthesis and Future Directions

The comprehensive evaluation of 4-(Dibutylamino)butanoic acid hydrochloride requires a systematic approach that builds upon our extensive knowledge of GABA. The proposed experimental framework provides a roadmap for elucidating the pharmacological profile of this novel compound.

Should 4-(Dibutylamino)butanoic acid hydrochloride demonstrate favorable binding affinity, functional agonism at GABA receptors, and, most importantly, enhanced blood-brain barrier penetration compared to GABA, it could represent a promising lead compound for the development of new therapeutics for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity. The key to unlocking this potential lies in the rigorous, data-driven comparison against the foundational neurotransmitter it seeks to emulate and improve upon.

References

  • Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of γ-Aminobutyric AcidA Receptors: Classification on the Basis of Subunit Composition, Pharmacology, and Function. Update. Pharmacological Reviews, 60(3), 243–260. [Link]

  • Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular Structure and Physiological Functions of GABAB Receptors. Physiological Reviews, 84(3), 835–867. [Link]

  • Abdou, A. M., Higashiguchi, S., Horie, K., Kim, M., Hatta, H., & Yokogoshi, H. (2006). Relaxation and immunity enhancement effects of γ-aminobutyric acid (GABA) administration in humans. BioFactors, 26(3), 201–208. [Link]

  • Daneman, R., & Prat, A. (2015). The blood–brain barrier. Cold Spring Harbor Perspectives in Biology, 7(1), a020412. [Link]

Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for 4-(Dibutylamino)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a predictive link between laboratory experiments and clinical outcomes is a cornerstone of efficient pharmaceutical development. This guide provides an in-depth technical comparison of in vitro and in vivo studies for 4-(Dibutylamino)butanoic acid hydrochloride, a model compound, to establish a meaningful In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1][2][3] By developing a robust IVIVC, we can streamline formulation optimization, support biowaivers, and ensure consistent product quality, ultimately reducing the need for extensive human bioequivalence studies.[2][3][4][5]

This guide will delve into the experimental methodologies, present illustrative data, and explain the causal relationships behind our experimental choices, adhering to the principles of scientific integrity and expertise.

The Foundation of IVIVC: Understanding the "Why"

The primary goal of developing an IVIVC is to use in vitro dissolution data as a surrogate for in vivo bioavailability.[3][6] This is particularly valuable for oral dosage forms, where the rate and extent of drug dissolution often govern its subsequent absorption into the bloodstream.[2] The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on the development and application of IVIVCs, outlining different levels of correlation.[4][6][7] A "Level A" correlation, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is considered the most informative and is the focus of this guide.[1][2]

To establish a Level A IVIVC, we must:

  • Develop multiple formulations of the drug product with different release rates (e.g., fast, medium, and slow).

  • Characterize the in vitro dissolution profiles of these formulations.

  • Determine the in vivo plasma concentration-time profiles of these formulations in a relevant biological model.

  • Deconvolute the in vivo data to obtain the in vivo absorption profiles.

  • Correlate the in vitro dissolution data with the in vivo absorption data.

Part 1: In Vitro Characterization

The in vitro assessment of 4-(Dibutylamino)butanoic acid hydrochloride involves two key experiments: dissolution testing to measure the rate of drug release from a formulated product and a permeability assay to predict its absorption across the intestinal barrier.

Discriminatory Dissolution Testing

The objective of the dissolution test is to measure the percentage of the drug that has been released from the dosage form over time under controlled laboratory conditions. A discriminatory dissolution method is crucial as it must be sensitive enough to detect changes in formulation that could impact in vivo performance.

Experimental Protocol: USP Apparatus 2 (Paddle Method)

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.01 N HCl, maintained at 37 ± 0.5°C. This medium is chosen to simulate the acidic environment of the stomach.[8] For a comprehensive analysis, testing in media simulating intestinal pH (e.g., phosphate buffer pH 6.8) is also recommended.[9]

  • Agitation Speed: 75 rpm. This speed is selected to provide gentle agitation without causing excessive turbulence.[8]

  • Formulations: Three hypothetical formulations of 4-(Dibutylamino)butanoic acid hydrochloride tablets with fast, medium, and slow release profiles are tested.

  • Sampling: 5 mL aliquots are withdrawn at 5, 10, 15, 30, 45, and 60 minutes. The withdrawn volume is replaced with fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Analysis: The concentration of 4-(Dibutylamino)butanoic acid hydrochloride in each sample is determined by a validated HPLC method.

Illustrative In Vitro Dissolution Data

Time (minutes)Fast Release (% Dissolved)Medium Release (% Dissolved)Slow Release (% Dissolved)
5452510
10754822
15926535
30988555
451009572
601009985
In Vitro Permeability Assessment: The Caco-2 Model

To understand the absorption potential of 4-(Dibutylamino)butanoic acid hydrochloride across the intestinal epithelium, a Caco-2 cell permeability assay is employed. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[10][11] This model is widely used to predict oral drug absorption.[12]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21 days to form a confluent monolayer.[11][12]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Study: The experiment is conducted in two directions: apical (A) to basolateral (B) to simulate absorption, and basolateral (B) to apical (A) to assess efflux.

  • Dosing: A solution of 4-(Dibutylamino)butanoic acid hydrochloride (e.g., 10 µM) is added to the donor compartment (apical for A to B, basolateral for B to A).[11]

  • Sampling: Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Illustrative Permeability Data

ParameterValueInterpretation
Papp (A→B)15 x 10⁻⁶ cm/sHigh Permeability
Papp (B→A)1.8 x 10⁻⁶ cm/sLow Efflux
Efflux Ratio (Papp (B→A) / Papp (A→B))0.12Not a substrate for significant efflux transporters

A high Papp (A→B) value (>10 x 10⁻⁶ cm/s) suggests that 4-(Dibutylamino)butanoic acid hydrochloride is well-absorbed. The low efflux ratio (<2) indicates that it is not significantly pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.

Part 2: In Vivo Pharmacokinetic Evaluation

The in vivo study is designed to determine the plasma concentration-time profile of 4-(Dibutylamino)butanoic acid hydrochloride after oral administration of the different formulations. Animal models are essential in these pre-clinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[13][14]

Animal Model and Study Design

A crossover study design in beagle dogs is chosen for this hypothetical study. Dogs are a commonly used non-rodent species in pharmacokinetic studies due to physiological similarities to humans in their gastrointestinal tract.[15]

Experimental Protocol: Oral Administration in Beagle Dogs

  • Animals: A group of six male beagle dogs are used.

  • Dosing: Each dog receives a single oral dose of the fast, medium, and slow release formulations of 4-(Dibutylamino)butanoic acid hydrochloride in a crossover design with a one-week washout period between each treatment.

  • Blood Sampling: Blood samples (approximately 2 mL) are collected from the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 4-(Dibutylamino)butanoic acid hydrochloride are determined using a validated LC-MS/MS method.

Illustrative In Vivo Pharmacokinetic Data

ParameterFast ReleaseMedium ReleaseSlow Release
Cmax (ng/mL)850620410
Tmax (hr)1.02.54.0
AUC₀₋₂₄ (ng*hr/mL)450044504380

The data shows that as the in vitro release rate decreases, the peak plasma concentration (Cmax) decreases and the time to reach peak concentration (Tmax) increases, while the overall exposure (AUC) remains similar, indicating that all formulations are completely absorbed.

Part 3: Establishing the In Vitro-In Vivo Correlation

The final step is to correlate the in vitro dissolution data with the in vivo absorption data. This involves deconvolution of the plasma concentration-time data to obtain the cumulative fraction of drug absorbed in vivo over time.

Deconvolution and Correlation

The Wagner-Nelson method is a common deconvolution technique used to calculate the fraction of drug absorbed.[6]

Illustrative Deconvoluted In Vivo Absorption Data

Time (hours)Fast Release (% Absorbed)Medium Release (% Absorbed)Slow Release (% Absorbed)
1704520
2957540
41009565
610010085
810010095
12100100100

By plotting the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo for each formulation at corresponding time points, a Level A IVIVC can be established.

IVIVC Plot for 4-(Dibutylamino)butanoic acid hydrochloride

IVIVC Level A IVIVC Plot 0 x_axis 0->x_axis  % In Vitro Dissolution y_axis 0->y_axis  % In Vivo Absorption p1 p9 p1->p9 p2 p3 p4 p5 p6 p7 p8

Caption: A hypothetical Level A IVIVC plot showing a strong linear correlation between in vitro dissolution and in vivo absorption.

A strong linear relationship, as depicted in the hypothetical plot above, with a high correlation coefficient (r² > 0.9), would validate the IVIVC. This allows the in vitro dissolution test to serve as a reliable surrogate for in vivo bioequivalence studies for future formulation or manufacturing changes.[4][6]

Visualizing the Workflow

The entire process, from initial in vitro testing to the final correlation, can be visualized as a logical workflow.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation formulations Develop Fast, Medium, Slow Release Formulations dissolution In Vitro Dissolution (USP Apparatus 2) formulations->dissolution deconvolution Deconvolution of In Vivo Data dissolution->deconvolution In Vitro Data permeability In Vitro Permeability (Caco-2 Assay) animal_study Oral Dosing in Beagle Dogs pk_analysis Plasma Concentration Analysis (LC-MS/MS) animal_study->pk_analysis pk_analysis->deconvolution In Vivo Data ivivc_plot Establish Level A IVIVC Plot deconvolution->ivivc_plot validation IVIVC Validation & Application ivivc_plot->validation Predictive Model

Caption: Workflow for establishing an In Vitro-In Vivo Correlation.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, approach to establishing a Level A IVIVC for 4-(Dibutylamino)butanoic acid hydrochloride. By systematically conducting and correlating in vitro dissolution and permeability studies with in vivo pharmacokinetic data, a powerful predictive tool can be developed. This not only enhances our understanding of the drug's biopharmaceutical properties but also significantly accelerates the drug development process, reduces regulatory burden, and ultimately contributes to the delivery of safe and effective medicines to patients. The principles and methodologies described herein provide a robust framework for researchers to apply to their own drug development programs.

References

  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (n.d.).
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
  • How is in vitro–in vivo correlation (IVIVC) established? - Patsnap Synapse. (2025, May 29).
  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations - Food and Drug Administration. (n.d.).
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development - Walsh Medical Media. (2012, January 2).
  • Caco2 assay protocol. (n.d.).
  • IVIVC modelling can speed up the drug development process - BioPharma Services. (2021, December 15).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27).
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24).
  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | FDA - Food and Drug Administration. (2018, March 2).
  • Caco-2 Permeability In Vitro Assay - Charnwood Discovery. (n.d.).
  • Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. (n.d.).
  • Role of animal models in biomedical research: a review - PMC. (2022, July 1).
  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness - ResearchGate. (2023, June 22).
  • Biorelevant Dissolution Methods and Their Applications in In Vitro- In Vivo Correlations for Oral Formulations. (2009, October 14).
  • Development and Validation of Discriminative Dissolution Test for Tenofovir Disoproxil Fumarate Formulation - Indian Journal of Pharmaceutical Education and Research. (2025, March 3).

Sources

A Comparative Guide to the Biological Activity of 4-(Dibutylamino)butanoic Acid Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential biological activity of 4-(Dibutylamino)butanoic acid hydrochloride and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of GABAergic pharmacology to project a profile of activity, supported by detailed experimental protocols for validation.

Introduction: The GABAergic Landscape and the Quest for Novel Modulators

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its effects are mediated through ionotropic GABAA and GABAC receptors, and metabotropic GABAB receptors.[2] Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity, making GABA receptors and transporters prime targets for therapeutic intervention.

GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier. This has spurred the development of a vast array of GABA analogs designed to overcome this limitation and to exhibit more favorable pharmacokinetic and pharmacodynamic profiles. These analogs can be broadly categorized based on their structural modifications, which in turn dictate their mechanism of action and biological activity.

This guide focuses on 4-(Dibutylamino)butanoic acid hydrochloride, an N-disubstituted derivative of GABA. By examining the structure-activity relationships of known GABA analogs, we can project a likely biological activity profile for this compound and compare it to other classes of analogs. This comparative analysis serves as a foundational resource for researchers interested in exploring the therapeutic potential of novel N-substituted GABA derivatives.

Structural Classes of GABA Analogs: A Framework for Comparison

The diverse biological activities of GABA analogs stem from their varied structural modifications. Understanding these structural classes is key to predicting the pharmacological profile of a novel compound like 4-(Dibutylamino)butanoic acid hydrochloride.

cluster_0 Structural Classes of GABA Analogs A GABA Analogs B N-Substituted Analogs (e.g., 4-(Dibutylamino)butanoic acid) A->B C C-Substituted Analogs (e.g., Pregabalin, Baclofen) A->C D Cyclic Analogs (e.g., Gabapentin, Nipecotic Acid) A->D E Unsaturated Analogs (e.g., 4-Aminobut-2-enoic Acids) A->E

Caption: Classification of GABA analogs based on structural modifications.

N-Substituted Analogs: This class, which includes 4-(Dibutylamino)butanoic acid, is characterized by the substitution of one or both hydrogens on the amino group of GABA. The nature of the substituent(s) can significantly impact lipophilicity and interaction with biological targets.

C-Substituted Analogs: These analogs feature substitutions on the carbon backbone of GABA. Prominent examples include pregabalin and baclofen, which have well-defined therapeutic applications.

Cyclic Analogs: In this class, the GABA backbone is conformationally restricted within a cyclic structure. Gabapentin and nipecotic acid are classic examples, with the latter being a potent inhibitor of GABA transporters.[3]

Unsaturated Analogs: The introduction of double or triple bonds into the GABA backbone creates unsaturated analogs, which can alter the molecule's conformation and electronic properties.

Comparative Biological Activity: Projecting the Profile of 4-(Dibutylamino)butanoic Acid Hydrochloride

Activity at GABA Transporters (GATs)

GABA transporters (GATs) are crucial for terminating GABAergic neurotransmission by removing GABA from the synaptic cleft.[4] There are four main subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[3]

Compound ClassGAT Inhibition ProfileKey Structural Features
N-Substituted Analogs (Lipophilic) Potent inhibitors, often with selectivity for GAT1.Large, lipophilic N-substituents.
Cyclic Analogs (e.g., Nipecotic Acid) Potent, non-selective GAT inhibitors.Conformationally restricted ring structure.
C-Substituted Analogs (e.g., Pregabalin) Generally weak or inactive at GATs.Substitution on the carbon backbone.
4-(Dibutylamino)butanoic acid (Projected) Likely a GAT inhibitor, potentially with GAT1 selectivity.Two butyl groups on the nitrogen atom significantly increase lipophilicity.

The N-dibutyl substitution in 4-(Dibutylamino)butanoic acid dramatically increases its lipophilicity compared to GABA. Structure-activity relationship (SAR) studies of N-substituted GABA analogs have shown that bulky, lipophilic groups on the nitrogen atom are a key feature of potent GAT inhibitors. For instance, the N-(4,4-diphenyl-3-butenyl) group confers high potency for GAT1.[5] Therefore, it is highly probable that 4-(Dibutylamino)butanoic acid hydrochloride will exhibit inhibitory activity at GATs, with a potential for selectivity towards GAT1.

Activity at GABAA Receptors

GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition.[6] They are heteropentameric complexes with a variety of allosteric binding sites that modulate receptor function.[7][8]

Compound ClassGABAA Receptor ActivityKey Structural Features
GABA and Orthosteric Agonists Direct activation of the receptor.Unsubstituted amino and carboxylic acid groups.
N-Substituted Analogs Generally reduced or no direct agonist activity. May act as allosteric modulators.Substitution on the amino group can hinder binding to the orthosteric site.
C-Substituted Analogs (e.g., Baclofen) Inactive at GABAA receptors.Selective for GABAB receptors.
4-(Dibutylamino)butanoic acid (Projected) Unlikely to be a direct agonist. Potential for allosteric modulation.The bulky dibutylamino group is likely to prevent binding to the GABA binding site.

The orthosteric binding site for GABA on the GABAA receptor has stringent structural requirements. N-substitution, especially with bulky groups like dibutyl, is generally not well-tolerated and often abolishes direct agonist activity. However, some N-substituted compounds have been shown to act as allosteric modulators. The increased lipophilicity of 4-(Dibutylamino)butanoic acid may allow it to interact with transmembrane allosteric sites, similar to how some anesthetics and neurosteroids modulate GABAA receptor function.[9]

Activity at GABAB Receptors

GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory responses.[2] They exist as heterodimers of GABAB1 and GABAB2 subunits.

Compound ClassGABAB Receptor ActivityKey Structural Features
Baclofen (C-Substituted) Potent and selective agonist.p-Chlorophenyl substitution at the β-position of GABA.
N-Substituted Analogs Generally inactive or weak.The N-terminus of GABA is crucial for GABAB receptor activation.
4-(Dibutylamino)butanoic acid (Projected) Likely inactive.The bulky N-substituents are expected to prevent binding and activation.

The binding pocket of the GABAB receptor is highly specific for the unsubstituted amino group of GABA. N-alkylation typically leads to a significant loss of affinity and efficacy. Therefore, it is highly improbable that 4-(Dibutylamino)butanoic acid hydrochloride would exhibit significant activity as a GABAB receptor agonist.

Experimental Methodologies for Validation

To empirically determine the biological activity of 4-(Dibutylamino)butanoic acid hydrochloride and its analogs, a series of well-established in vitro assays are required.

[³H]GABA Uptake Inhibition Assay in Recombinant Cell Lines

This assay is the gold standard for determining the inhibitory potency of a compound at GABA transporters.

Principle: Cells expressing a specific GAT subtype are incubated with radiolabeled GABA ([³H]GABA) and the test compound. The amount of radioactivity taken up by the cells is measured, and a reduction in uptake in the presence of the test compound indicates inhibition.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Transiently transfect cells with plasmids encoding the desired human GAT subtype (hGAT1, hGAT2, hGAT3, or hBGT-1) using a suitable transfection reagent.

    • Plate transfected cells into 96-well plates and allow them to grow for 24-48 hours.

  • Uptake Assay:

    • Wash the cells with assay buffer (e.g., HBSS supplemented with 10 mM HEPES).

    • Pre-incubate the cells with various concentrations of the test compound (e.g., 4-(Dibutylamino)butanoic acid hydrochloride) or a reference inhibitor (e.g., nipecotic acid) for 10-20 minutes at room temperature.

    • Initiate the uptake by adding a mixture of unlabeled GABA and [³H]GABA (final concentration of GABA typically in the low micromolar range).

    • Incubate for a short period (e.g., 1-5 minutes) at room temperature. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells with a scintillation cocktail.

    • Quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value of the test compound by fitting the concentration-response data to a sigmoidal dose-response curve.

cluster_0 [³H]GABA Uptake Inhibition Assay Workflow A Plate GAT-expressing HEK293 cells B Pre-incubate with test compound A->B C Add [³H]GABA B->C D Incubate C->D E Wash to terminate uptake D->E F Lyse cells and measure radioactivity E->F G Calculate IC50 F->G cluster_0 Proposed Investigational Pathway A Synthesis of 4-(Dibutylamino)butanoic acid HCl B In Vitro Screening: GAT Uptake Inhibition Assays A->B C In Vitro Screening: GABAA and GABAB Receptor Binding and Function Assays A->C D Lead Optimization based on SAR from analogs B->D C->D E In Vivo Pharmacokinetic and Efficacy Studies D->E

Caption: A logical progression for the investigation of novel GABA analogs.

This guide provides a robust framework for initiating the investigation of 4-(Dibutylamino)butanoic acid hydrochloride and its analogs. By leveraging the extensive knowledge base of GABAergic pharmacology and employing the detailed experimental protocols outlined herein, researchers can efficiently characterize the biological activity of this and other novel GABA derivatives, paving the way for the development of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Mody, I., & Pearce, R. A. (2004). Diversity of GABAA receptors: a good thing? Trends in neurosciences, 27(9), 529-535.
  • GABAA receptor positive allosteric modulator. (2023). In Wikipedia. Retrieved from [Link]

  • Sieghart, W. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(4), 999.
  • Schousboe, A. (2000). Pharmacological and functional characterization of GATs. In GABA and sleep (pp. 69-82). Birkhäuser, Basel.
  • Asproni, B., Talani, G., Busonero, F., Pau, A., Sanna, S., Cerri, R., ... & Biggio, G. (2005). Synthesis, structure-activity relationships at the GABA (A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA (A) receptor of a series of substituted 1, 2-diphenylimidazoles. Journal of medicinal chemistry, 48(7), 2638-2645.
  • Kim, J., & Johnston, G. A. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities.
  • Bettler, B., & Tiao, J. Y. (2006). Molecular diversity, trafficking and subcellular localization of GABAB receptors. Pharmacology & therapeutics, 110(3), 533-543.
  • GABAA receptor. (2023). In Wikipedia. Retrieved from [Link]

  • Wang, Y., & Li, G. (2010). GABAA receptor subtype selectivity and structure-activity relationships of flavonoids. Current drug discovery technologies, 7(4), 299-306.
  • Zloh, M., & Hider, R. C. (2018). Structure-Dependent Activity of Natural GABA (A)
  • Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in neurobiology, 36(1), 35-92.
  • Pin, J. P., & Bettler, B. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 5(3), 195-201.
  • Cook, M. C., & Wiemer, D. F. (2010). Synthesis of the neurotransmitter 4-aminobutanoic acid (GABA) from diethyl cyanomalonate. Letters in Drug Design & Discovery, 7(1), 1-4.
  • Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. (2025). Request PDF. Retrieved from [Link]

  • Cavalli, A., Boido, T., Sparatore, F., Sparatore, A., & Menchetti, S. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of medicinal chemistry, 47(24), 6070-6081.
  • GABAB receptor. (2023). In Wikipedia. Retrieved from [Link]

  • Koopaei, M. N., Moghimirad, P., Moghadam, E. S., Koopaei, N. N., Amanlou, M., Akbarzadeh, T., ... & Amini, M. (2025). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Iranian Journal of Pharmaceutical Research, 24(1).
  • Synthesis and pharmacological evaluation of new 4, 4-diphenylbut-3-enyl derivatives of 4-hydroxybutanamides as GABA uptake inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • Pin, J. P., & Bettler, B. (2007). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Current Opinion in Neurobiology, 17(3), 325-332.
  • Bettler, B., Kaupmann, K., & Bowery, N. (2004). GABAB receptors: from structure to function. Current opinion in neurobiology, 14(4), 458-464.

Sources

"comparative study of the metabolic pathways of different amino butyric acid derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Metabolic Fates of Aminobutyric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the metabolic pathways of several key γ-aminobutyric acid (GABA) derivatives. As the primary inhibitory neurotransmitter in the mammalian central nervous system, GABA's structure has been a foundational template for developing therapeutics targeting neurological and psychiatric disorders.[1][2] However, modifications to the core GABA scaffold, designed to improve pharmacokinetic properties like blood-brain barrier penetration, drastically alter their metabolic fates. Understanding these differences is critical for predicting drug efficacy, safety profiles, and potential drug-drug interactions.

The Metabolic Hub: The GABA Shunt

The metabolism of endogenous GABA serves as our baseline. It is primarily catabolized through a two-step enzymatic process known as the GABA shunt, which links neurotransmitter metabolism to the Krebs (TCA) cycle.[2][3]

  • Transamination by GABA Transaminase (GABA-T): GABA-T, a pyridoxal phosphate-dependent enzyme, catalyzes the transfer of the amino group from GABA to α-ketoglutarate. This reaction yields succinic semialdehyde (SSA) and glutamate.[2]

  • Oxidation by Succinic Semialdehyde Dehydrogenase (SSADH): SSA is then rapidly oxidized to succinate by SSADH, an NAD+-dependent enzyme located in the mitochondria.[4][5][6] Succinate enters the Krebs cycle, completing the shunt.

The high substrate specificity of both GABA-T and SSADH is a crucial determinant in the metabolism of GABA derivatives.[4][5][6][7]

GABA_Shunt cluster_cytosol Cytosol / Presynaptic Terminal cluster_mito Mitochondrion GABA γ-Aminobutyric Acid (GABA) GABA_T GABA Transaminase (GABA-T) GABA->GABA_T aKG α-Ketoglutarate aKG->GABA_T Glu Glutamate GABA_T->Glu SSA Succinic Semialdehyde (SSA) GABA_T->SSA Transamination SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH Succinate Succinate SSADH->Succinate Oxidation TCA Krebs Cycle (TCA Cycle) Succinate->TCA

Caption: The canonical GABA shunt pathway.

Comparative Metabolism of Key GABA Derivatives

The metabolic stability and pathways of GABA derivatives diverge significantly based on their chemical modifications. While some are substrates for the GABA shunt enzymes, others are designed to resist metabolism, a key feature for many modern pharmaceuticals.

GABOB is an endogenous metabolite of GABA, featuring a hydroxyl group on the β-carbon.[8] This modification influences its interaction with metabolic enzymes.

  • Metabolic Pathway: GABOB is understood to be a metabolic product of GABA.[8] Its formation is believed to involve either the hydroxylation of GABA or synthesis from 2-hydroxyputrescine.[8] Like GABA, its primary excretion route is through urine.[8] While it can penetrate the central nervous system, its exact metabolic breakdown and whether it serves as a substrate for GABA-T and SSADH at rates comparable to GABA is an area of ongoing investigation.[8]

Baclofen is a muscle relaxant and antispasmodic agent. The addition of a 4-chlorophenyl group at the β-position dramatically alters its metabolic profile compared to GABA.

  • Metabolic Stability: Baclofen is characterized by its high metabolic stability. Only about 15% of an administered dose undergoes metabolism in the liver, primarily through deamination to form an inactive metabolite, β-(p-chlorophenyl)-4-hydroxybutyric acid.[9][10][11]

  • Excretion: Consequently, the vast majority of the drug (70-85%) is excreted unchanged in the urine and feces.[9][10][12][13] This minimal metabolism makes it a suitable medication for patients with impaired liver function.[12][13]

Phenibut, a structural analog of baclofen without the chlorine atom, is used as an anxiolytic and nootropic. Its metabolism is even more limited than baclofen's.

  • Metabolic Stability: Information on phenibut's pharmacokinetics is limited, but available data suggests it undergoes minimal to no metabolism.[14][15][16][17]

  • Excretion: Following administration in both animals and humans, it is largely excreted unmetabolized in the urine.[14][15][18] In humans, approximately 65% of a 250 mg oral dose was recovered unchanged in the urine.[14][15]

Pregabalin and Gabapentin are widely prescribed for epilepsy, neuropathic pain, and anxiety. Although structurally related to GABA, they are designed specifically to resist metabolism.

  • Metabolic Stability: Pregabalin undergoes negligible metabolism in humans, with over 90% of the drug excreted unchanged by the kidneys.[19][20][21][22] The major metabolite, an N-methylated derivative, accounts for less than 1% of the dose.[19][20] It is not metabolized by the cytochrome P450 enzyme system, which significantly reduces the potential for drug-drug interactions.[20][23]

  • Transport, Not Metabolism: Their mechanism of action does not involve direct interaction with GABA receptors but rather binding to the α2-δ subunit of voltage-gated calcium channels.[15][22] Their absorption and transport across the blood-brain barrier are mediated by amino acid transporters like the L-system (LAT-1).[19][21]

Drug_Metabolism_Comparison Metabolic Fate Comparison cluster_gaba GABA cluster_baclofen Baclofen cluster_phenibut Phenibut cluster_pregabalin Pregabalin / Gabapentin GABA_Metab Extensive Metabolism (GABA Shunt) Baclofen_Metab Limited Metabolism (~15%) (Deamination) Baclofen_Excretion Primarily Excreted Unchanged Baclofen_Metab->Baclofen_Excretion Phenibut_Metab Minimal to No Metabolism Phenibut_Excretion Excreted Unchanged Phenibut_Metab->Phenibut_Excretion Pregabalin_Metab Negligible Metabolism (<2%) Pregabalin_Excretion Excreted Unchanged (>90%) Pregabalin_Metab->Pregabalin_Excretion

Caption: Comparison of metabolic extent for GABA derivatives.

Data Summary: Pharmacokinetic Parameters

The profound differences in metabolism are reflected in the pharmacokinetic profiles of these compounds.

CompoundPrimary Metabolic PathwayExtent of MetabolismPrimary Excretion RouteSerum Half-LifeRef.
GABA GABA Shunt (Transamination, Oxidation)ExtensiveMetabolites (CO2, H2O)Very Short[2][24]
Baclofen Deamination~15%Renal (70-80% unchanged)2.5 - 4 hours[9][10]
Phenibut Not establishedMinimal / NoneRenal (largely unchanged)~5.3 hours[14][15][18]
Pregabalin None< 2% (N-methylation)Renal (>90% unchanged)~6.3 hours[19][20]
Experimental Protocols for Comparative Analysis

To empirically determine the metabolic fate of a novel GABA derivative, a series of validated experimental workflows are necessary.

This protocol determines if a novel compound is a substrate for GABA-T, the first key enzyme in the GABA shunt. It is a coupled-enzyme assay that measures the production of NADPH, which is proportional to GABA-T activity.[25]

Assay_Workflow start Start reagents Prepare Reaction Mix - Test Compound (or GABA) - α-Ketoglutarate - Pyridoxal Phosphate (PLP) - NADP+ - SSADH Enzyme - Assay Buffer (pH 8.6) start->reagents incubation Initiate Reaction Add purified human GABA-T Incubate at 37°C reagents->incubation measurement Spectrophotometric Reading Monitor absorbance at 340 nm (measures NADPH formation) incubation->measurement analysis Data Analysis Calculate reaction velocity Compare rate vs. GABA control measurement->analysis end End analysis->end

Caption: Workflow for GABA-T coupled-enzyme activity assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Potassium pyrophosphate, pH 8.6).[25][26]

    • Create a reaction mixture containing the test compound (at various concentrations), α-ketoglutarate, pyridoxal phosphate (PLP), NADP+, and a source of SSADH in the assay buffer.[25] A positive control using GABA should be run in parallel.

  • Reaction Initiation:

    • Aliquot the reaction mixture into a 96-well plate.

    • Initiate the reaction by adding a solution of purified human GABA transaminase to each well.[25][26]

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 30-60 minutes). This measures the rate of NADPH formation, which is directly proportional to the rate of SSA production by GABA-T.[25]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Compare the V₀ for the test compound against the GABA positive control. A significant increase in absorbance indicates the compound is a substrate for GABA-T.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying parent drugs and their metabolites in biological samples (e.g., plasma, urine, tissue homogenates).[27][28]

Detailed Steps:

  • Sample Collection: Administer the GABA derivative to an animal model. Collect blood, urine, and tissue samples at various time points.

  • Sample Preparation:

    • Homogenize tissue samples.

    • Perform protein precipitation on plasma and tissue homogenates using a solvent like acetonitrile to remove interfering macromolecules.[29]

    • Urine samples may require dilution to mitigate matrix effects.[27]

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC or UPLC system.

    • Use a column suitable for separating polar compounds, such as a HILIC (hydrophilic interaction liquid chromatography) column.[30]

    • Employ a gradient mobile phase (e.g., acetonitrile/water with formic acid) to elute the parent compound and potential metabolites at different retention times.[29]

  • Mass Spectrometry Detection:

    • The eluent from the LC column is directed into a tandem mass spectrometer.

    • The instrument is operated in a selective reaction monitoring (SRM) mode, where specific mass-to-charge (m/z) transitions for the parent drug and predicted metabolites are monitored.[29]

  • Data Analysis:

    • Identify the parent drug and any metabolites by their specific retention times and mass transitions.

    • Quantify the concentrations of each compound by comparing their peak areas to those of a standard curve. This allows for the determination of the rate of metabolism and the metabolic profile of the derivative.

References

  • Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance - PMC. National Center for Biotechnology Information. [Link]

  • Baclofen: Uses, Side Effects & Dosage. Healio. [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • How is Lyrica (pregabalin) metabolized? - Dr.Oracle. Dr. Oracle. [Link]

  • Active site model for gamma-aminobutyrate aminotransferase explains substrate specificity and inhibitor reactivities - PMC. National Center for Biotechnology Information. [Link]

  • Baclofen - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Pregabalin Uses, Interactions & Mechanism of Action. Study.com. [Link]

  • Succinic Semialdehyde Dehydrogenase Deficiency: An Update. MDPI. [Link]

  • Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy. PubMed. [Link]

  • Baclofen therapeutics, toxicity, and withdrawal: A narrative review - PMC. National Center for Biotechnology Information. [Link]

  • Baclofen: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]

  • Pregabalin - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s) - CPY Document. U.S. Food and Drug Administration. [Link]

  • Kinetic and Structural Characterization for Cofactor Preference of Succinic Semialdehyde Dehydrogenase from Streptococcus pyogenes - PMC. National Center for Biotechnology Information. [Link]

  • Pre-Review Report: PHENIBUT - World Health Organization (WHO). World Health Organization. [Link]

  • γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC. National Center for Biotechnology Information. [Link]

  • TrEnDi Enhances the LC-MS Detection of γ-Aminobutyric Acid. ChemRxiv. [Link]

  • Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Preprints.org. [Link]

  • Enhanced LC-MS Detection of γ-Aminobutyric Acid via Trimethylation Enhancement Using Diazomethane. PubMed. [Link]

  • Phenibut : The Journal of Clinical Pharmacology. Ovid. [Link]

  • An Unusual Presentation of an Uncommon Drug: A Case Report on Phenibut Overdose - PMC. National Center for Biotechnology Information. [Link]

  • GABA Aminotransferase (GABAT) Assay Kit. EEnzymes. [Link]

  • [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study]. ResearchGate. [Link]

  • Induction of substrate specificity shifts by placement of alanine insertions within the consensus amphipathic region of the Escherichia coli GABA (gamma-aminobutyric acid) transporter encoded by gabP. PubMed. [Link]

  • Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway. Frontiers. [Link]

  • Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry. PubMed. [Link]

  • Metabolic pathway of GHB and GABA. | Download Scientific Diagram. ResearchGate. [Link]

  • Substrate binding properties of human SSADH. SSA and NAD are shown as a... ResearchGate. [Link]

  • Acute phenibut withdrawal: A comprehensive literature review and illustrative case report. ScienceDirect. [Link]

  • 4-Aminobutyrate transaminase - Wikipedia. Wikipedia. [Link]

  • LC/MS Analysis of GABA (NH2P-40 2D). Shodex HPLC Columns and Standards. [Link]

  • High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC. National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dibutylamino)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Dibutylamino)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.